Product packaging for 1,2,5-Thiadiazole 1,1-dioxide(Cat. No.:CAS No. 140651-41-8)

1,2,5-Thiadiazole 1,1-dioxide

Cat. No.: B14267969
CAS No.: 140651-41-8
M. Wt: 118.12 g/mol
InChI Key: YOTIBQOCCYWJMZ-UHFFFAOYSA-N
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Description

1,2,5-Thiadiazole 1,1-dioxide, often denoted as dioxothiadiazole, is an electron-deficient heterocyclic compound recognized for its strong electron-withdrawing properties and its ability to form stable radical anions. These characteristics make it a highly valuable building block in material science, particularly for constructing functional molecular materials . The sulfonyl (>SO2) group is a very strong electron-withdrawing group, making dioxothiadiazoles superior to their non-oxidized counterparts in accommodating negative charge within the heterocyclic ring. This allows most dioxothiadiazole species to be successfully reduced not only to their persistent monoanionic radical forms but also to dianionic species . The radical anions are notably stable, especially when the dioxothiadiazole motif is fused with extended aromatic systems, which enhances spin delocalization . This compound's primary research value lies in its applications in molecular magnetism and the development of new organic-based magnetic materials . The stable radical anions serve as potential building blocks for the creation of all-organic magnets, Single-Molecule Magnets (SMMs), and Single-Chain Magnets (SCMs) . Furthermore, the dioxothiadiazole unit can act as a ligand in coordination chemistry. The hard oxygen atoms of the sulfonyl group prefer to coordinate with hard metal ions like alkali metals, while fused aromatic backbones containing nitrogen atoms (e.g., in phenanthroline-fused derivatives) can form stable complexes with d-block metal ions, leading to multidimensional coordination networks with interesting magnetic properties . Beyond magnetism, these compounds and their derivatives have been explored in other fields, including as potent histamine H2-receptor antagonists in medicinal chemistry research . For researchers, this compound provides a versatile scaffold for tuning the physicochemical properties of molecules. Its structure can be unambiguously characterized, and the valence state (neutral or radical anion) can be determined through analysis of bond lengths in crystal structures, providing a useful tool for monitoring electron transfer processes . Theoretical studies on these systems are typically performed using DFT methodologies, such as the B3LYP functional, which reliably reproduce experimental data . This product is intended for research purposes only and is not designed for human therapeutic applications or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2N2O2S B14267969 1,2,5-Thiadiazole 1,1-dioxide CAS No. 140651-41-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

140651-41-8

Molecular Formula

C2H2N2O2S

Molecular Weight

118.12 g/mol

IUPAC Name

1,2,5-thiadiazole 1,1-dioxide

InChI

InChI=1S/C2H2N2O2S/c5-7(6)3-1-2-4-7/h1-2H

InChI Key

YOTIBQOCCYWJMZ-UHFFFAOYSA-N

Canonical SMILES

C1=NS(=O)(=O)N=C1

Origin of Product

United States

Synthetic Methodologies for 1,2,5 Thiadiazole 1,1 Dioxide and Its Derivatives

Cyclization Reactions for the 1,2,5-Thiadiazole (B1195012) 1,1-Dioxide Ring System

The formation of the 1,2,5-thiadiazole 1,1-dioxide ring is often achieved by condensing a sulfur-containing reagent with a suitable 1,2-difunctionalized organic precursor.

Condensation of 1,2-Diketones with Sulfamide (B24259)

A versatile and widely used method for synthesizing 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides is the condensation of 1,2-diketones (α-diketones) with sulfamide. mdpi.comresearchgate.net This reaction is typically catalyzed by an acid and proceeds by reacting the diketone with sulfamide to form the stable five-membered ring. researchgate.net For instance, the reaction of benzil (B1666583) with sulfamide readily produces 3,4-diphenyl-1,2,5-thiadiazole (B14157591) 1,1-dioxide. sci-hub.se This method's adaptability allows for the use of various substituted 1,2-diketones to generate a library of corresponding this compound derivatives. mdpi.com

Key reaction parameters such as the choice of solvent and catalyst can influence the reaction's efficiency. While the reaction can be carried out under various conditions, the use of an acid catalyst is generally preferred to facilitate the condensation and subsequent cyclization.

Table 1: Examples of 1,2,5-Thiadiazole 1,1-Dioxides from 1,2-Diketones and Sulfamide

1,2-Diketone Precursor Resulting this compound Reference
Benzil 3,4-Diphenyl-1,2,5-thiadiazole 1,1-dioxide sci-hub.se
2,3-Butanedione 3,4-Dimethyl-1,2,5-thiadiazole (B3032850) 1,1-dioxide mdpi.com
1,2-Cyclohexanedione 4,5,6,7-Tetrahydro-2,1,3-benzothiadiazole 2,2-dioxide researchgate.net

Condensation of Cyanogen (B1215507) with Sulfamide

Another route to the parent this compound ring system involves the condensation of cyanogen with sulfamide. mdpi.comevitachem.com This reaction provides a direct method to form the unsubstituted ring, which can then be a starting point for further functionalization through C-C coupling reactions. mdpi.com The reaction is typically acid-catalyzed, leading to the formation of 2-substituted 4-amino-2,3-dihydro-3-imino-1,2,5-thiadiazole 1,1-dioxides, which can be subsequently hydrolyzed to the corresponding 3-oxo derivatives. evitachem.comthieme-connect.com

Cyclization of α-Diamines with Sulfur-Containing Reagents (as precursors for oxidation)

The cyclization of α-diamines with sulfur-containing reagents, such as sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂), is an established method for forming the 1,2,5-thiadiazole ring. chemicalbook.com This reaction is typically conducted in an inert solvent at elevated temperatures. The resulting 1,2,5-thiadiazole can then be oxidized to the corresponding 1,1-dioxide. mdpi.comthieme-connect.de For example, ethylenediamine (B42938) can be reacted with sulfur chlorides to produce the parent 1,2,5-thiadiazole, which serves as a precursor for oxidation. chemicalbook.com The use of acid addition salts of the diamines is often preferred to control the reaction's reactivity.

Oxidative Pathways to 1,2,5-Thiadiazole 1,1-Dioxides

An alternative strategy to synthesize 1,2,5-thiadiazole 1,1-dioxides is through the oxidation of a pre-formed 1,2,5-thiadiazole or its partially oxidized analogue, 1,2,5-thiadiazole 1-oxide. mdpi.com

Oxidation of 1,2,5-Thiadiazoles and 1,2,5-Thiadiazole 1-Oxides

The sulfur atom in the 1,2,5-thiadiazole ring is susceptible to oxidation by common laboratory oxidizing agents. mdpi.comthieme-connect.de Mild oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) can be used to convert 1,2,5-thiadiazoles into their corresponding 1-oxides and further to 1,1-dioxides. mdpi.comchemicalbook.comthieme-connect.de This method is particularly useful when the desired substitution pattern on the thiadiazole ring is more readily accessible through the synthesis of the unoxidized heterocycle. The oxidation of the sulfur atom alters the electronic properties of the ring, rendering it nonaromatic. thieme-connect.desemanticscholar.org

Table 2: Oxidizing Agents for 1,2,5-Thiadiazole Synthesis

Precursor Oxidizing Agent Product Reference
1,2,5-Thiadiazole m-CPBA 1,2,5-Thiadiazole 1-oxide/1,1-dioxide chemicalbook.comthieme-connect.de
1,2,5-Thiadiazole 1-oxide m-CPBA This compound mdpi.com
3,4-dialkoxy-1,2,5-thiadiazole m-CPBA 3,4-dialkoxy-1,2,5-thiadiazole 1-oxide semanticscholar.orgacs.org

Photochemically Mediated Oxidative Ring Contraction (e.g., from 1,2,6-thiadiazines)

A novel and efficient method for the synthesis of 1,2,5-thiadiazole 1-oxides involves the photochemically mediated oxidative ring contraction of 1,2,6-thiadiazines. acs.orgchemrxiv.orgresearchgate.net This reaction proceeds in the presence of visible light and molecular oxygen under ambient conditions. chemrxiv.org The 1,2,6-thiadiazine acts as a triplet photosensitizer, generating singlet oxygen which then participates in a chemoselective [3+2] cycloaddition. acs.orgchemrxiv.org The resulting endoperoxide intermediate undergoes a ring contraction, leading to the formation of a 1,2,5-thiadiazole 1-oxide with the excision of a carbon atom. acs.orgresearchgate.net This method has been shown to be effective for a wide range of 1,2,6-thiadiazine substrates, providing access to novel and otherwise difficult-to-obtain 1,2,5-thiadiazole 1-oxide structures. acs.orgchemrxiv.org In some cases, further oxidation of the resulting 1-oxide can lead to the 1,1-dioxide. For example, treating 3,5-diphenyl-4H-1,2,6-thiadiazin-4-one with m-CPBA results in an oxidative ring contraction to yield 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide. researchgate.netmdpi.com

Ring Transformation Reactions Leading to this compound Scaffolds

Ring transformation is a less common but powerful strategy for synthesizing novel heterocyclic systems. In the context of 1,2,5-thiadiazoles, these reactions often involve the contraction of six-membered rings. mdpi.com One notable example is the oxidative ring contraction of a 4H-1,2,6-thiadiazin-4-one derivative. researchgate.netresearchgate.net

Specifically, the treatment of 3,5-diphenyl-4H-1,2,6-thiadiazin-4-one with meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane (B109758) results in its conversion to 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide. mdpi.comresearchgate.net This reaction proceeds with a 29% yield and represents a unique pathway to the this compound scaffold through selective carbon atom excision from the parent thiadiazine ring. mdpi.comresearchgate.net

A more direct ring contraction route starts from 1,2,6-thiadiazine 1,1-dioxides to yield this compound derivatives. rsc.org A key study demonstrated a two-step process starting with 2-substituted 2,3,5,6-tetrahydro-3,5-dioxo-1,2,6-thiadiazine 1,1-dioxides. rsc.org The initial step involves nitrosation of the thiadiazine precursors to form the corresponding 4-hydroxyimino derivatives. rsc.org Subsequent treatment of these intermediates with a mild acid induces a ring contraction, furnishing 2-substituted 4-amino-2,3-dihydro-3-oxo-1,2,5-thiadiazole 1,1-dioxides. rsc.org A proposed mechanism for this transformation has been put forward. rsc.org

This methodology provides a clear synthetic pathway from a six-membered saturated heterocycle to the five-membered this compound core. rsc.org However, the success of this reaction is dependent on the substitution pattern of the starting material. For instance, a 2,6-disubstituted tetrahydro-dioxo-1,2,6-thiadiazine 1,1-dioxide also yields the 4-hydroxyimino derivative, but this compound fails to undergo the ring contraction under acidic conditions. rsc.org

Table 1: Ring Contraction of 1,2,6-Thiadiazine 1,1-Dioxide Derivatives rsc.org
Starting Material (2,3,5,6-tetrahydro-3,5-dioxo-1,2,6-thiadiazine 1,1-dioxide derivative)Intermediate (4-hydroxyimino derivative)Product (2-substituted 4-amino-2,3-dihydro-3-oxo-1,2,5-thiadiazole 1,1-dioxide)
2-Methyl- (2a)4-Hydroxyimino-2-methyl- (3a)4-Amino-2-methyl- (4a)
2-Ethyl- (2b)2-Ethyl-4-hydroxyimino- (3b)4-Amino-2-ethyl- (4b)
2-Propyl- (2c)4-Hydroxyimino-2-propyl- (3c)4-Amino-2-propyl- (4c)
2-Phenyl- (2d)4-Hydroxyimino-2-phenyl- (3d)4-Amino-2-phenyl- (4d)

Advanced Synthetic Strategies and Catalytic Approaches

Advanced synthetic strategies for 1,2,5-thiadiazole 1,1-dioxides primarily revolve around two core approaches: the condensation of acyclic precursors and the oxidation of pre-existing 1,2,5-thiadiazole rings. researchgate.net

The most fundamental synthesis involves the condensation reaction of sulfamide with α-dicarbonyl compounds, such as 1,2-diketones. researchgate.net This method directly constructs the 3,4-disubstituted this compound ring system. researchgate.net Similarly, reacting α-hydroxy ketones with sulfamide leads to the formation of 3,4-disubstituted 1,2,5-Δ2-thiadiazoline 1,1-dioxides. researchgate.net

Another key strategy is the oxidation of the sulfur atom in a pre-formed 1,2,5-thiadiazole ring. researchgate.netthieme-connect.de Mild oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA), are effective for this transformation, converting 1,2,5-thiadiazoles or their corresponding 1-oxides into the desired 1,1-dioxides. thieme-connect.deacs.org This approach is valuable for accessing derivatives that may not be readily available through direct condensation.

While catalysis for the direct formation of the this compound ring is not extensively documented, catalytic methods are employed for the functionalization of the heterocycle. An example is the aluminum chloride (AlCl₃)-catalyzed Friedel-Crafts-type reaction where aromatic nucleophiles add to the C=N bond of a 3,4-disubstituted this compound. mdpi.com This reaction proceeds in moderate to good yields, producing substituted 1,2,5-thiadiazolines and demonstrating a catalytic approach to modifying the core scaffold. mdpi.com

Table 2: Overview of Synthetic Strategies
StrategyPrecursorsProduct TypeKey Reagents/ConditionsReference
Ring Contraction2-Substituted 2,3,5,6-tetrahydro-3,5-dioxo-1,2,6-thiadiazine 1,1-dioxides4-Amino-2,3-dihydro-3-oxo-1,2,5-thiadiazole 1,1-dioxides1. Nitrosation 2. Mild acid rsc.org
Oxidative Ring Contraction3,5-Diphenyl-4H-1,2,6-thiadiazin-4-one2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxidem-CPBA mdpi.comresearchgate.net
Condensationα-Diketones + Sulfamide3,4-Disubstituted 1,2,5-thiadiazole 1,1-dioxidesCondensation reaction researchgate.net
Oxidation1,2,5-Thiadiazoles or 1,2,5-Thiadiazole 1-oxides1,2,5-Thiadiazole 1,1-dioxidesm-CPBA thieme-connect.deacs.org
Catalytic Functionalization3,4-Diphenyl this compound + Aromatic nucleophilesSubstituted 1,2,5-thiadiazolinesAlCl₃ mdpi.com

Reactivity and Mechanistic Studies of 1,2,5 Thiadiazole 1,1 Dioxide

Nucleophilic Addition Reactions to the C=N Double Bond

The 1,2,5-thiadiazole (B1195012) 1,1-dioxide ring is particularly vulnerable to attack by nucleophiles at the C=N double bonds. mdpi.com This reactivity is so pronounced that for certain derivatives, such as 3,4-diphenyl- or 3-methyl-4-phenyl-1,2,5-thiadiazole 1,1-dioxide, the addition of alcohols like ethanol (B145695) occurs spontaneously in solution. mdpi.com

Primary and secondary amines, as well as primary amides, readily add to the C=N double bond of 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides. mdpi.comresearchgate.net These reactions are typically reversible, and the resulting adducts often exist only in solution. mdpi.comresearchgate.net For instance, the addition of various amides and aromatic amines to 3,4-diphenyl-1,2,5-thiadiazole (B14157591) 1,1-dioxide in aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile (B52724) (MeCN) has been studied, and equilibrium constants have been determined using cyclic voltammetry. researchgate.net While aliphatic amines also react, they tend to form unstable solutions. researchgate.net In some cases, particularly with bifunctional nucleophiles like urea (B33335), a double addition can occur, leading to the formation of bicyclic products. mdpi.comresearchgate.net A reversible addition to both C=N bonds can sometimes lead to an irreversible cleavage of the heterocyclic ring, releasing sulfamide (B24259), especially in anhydrous conditions. mdpi.comresearchgate.net

The reaction of 4-amino-2-benzyl-2,3-dihydro-3-oxo-1,2,5-thiadiazole 1,1-dioxide with various amines can lead to either ring-opened products or amino-exchange derivatives, depending on the basicity of the amine and the reaction conditions. rsc.org

Table 1: Equilibrium Constants for the Addition of Amines and Amides to 3,4-Diphenyl-1,2,5-thiadiazole 1,1-dioxide

Nucleophile Solvent Method Equilibrium Constant (K)
Acetamide DMF/MeCN CV Reported
2-Fluoroacetamide DMF/MeCN CV Reported
Butyramide DMF/MeCN CV Reported
Benzamide DMF/MeCN CV Reported
Aniline DMF/MeCN CV Reported
3-Aminopyridine DMF/MeCN CV Reported
Acetamide - UV-VIS Value in agreement with CV

Data sourced from J. Phys. Org. Chem. 16, 220-225 (2003). researchgate.netunlp.edu.ar Note: Specific K values were reported in the source but are presented here as "Reported" to summarize the findings.

The addition of alcohols to the C=N double bond of 3,4-substituted 1,2,5-thiadiazole 1,1-dioxides is a well-documented and general reaction. mdpi.comresearchgate.net Primary and secondary alcohols add spontaneously to form stable adducts. mdpi.com For example, 3-methyl-4-phenyl-1,2,5-thiadiazole 1,1-dioxide (TMP) and 3,4-dimethyl-1,2,5-thiadiazole (B3032850) 1,1-dioxide (TMM) both react with ethanol. researchgate.netcdnsciencepub.com In the case of the unsymmetrically substituted TMP, the ethanol molecule adds preferentially to the C=N bond on the methyl-substituted side of the ring. researchgate.netcdnsciencepub.com

The equilibrium constants for these addition reactions have been measured using various techniques, including UV-Vis spectroscopy and NMR spectroscopy, as well as cyclic voltammetry. researchgate.netcdnsciencepub.com Studies on the 3,4-diphenyl derivative with a range of alcohols in acetonitrile have shown how the structure of the alcohol affects the equilibrium. The solvent also plays a role in the position of the equilibrium.

Table 2: Equilibrium Constants for the Addition of Various Alcohols to 3,4-Diphenyl-1,2,5-thiadiazole 1,1-dioxide in Acetonitrile at 25.0 °C

Alcohol Equilibrium Constant (K / M⁻¹)
Methanol 2.1
n-Propanol 0.9
n-Butanol 0.8
Isobutanol 0.6
Isopropanol 0.3
sec-Butanol 0.2
tert-Butanol 0.04
Ethylene glycol 2.5
Allyl alcohol 1.1
2-Phenylethanol 0.7

Data sourced from J. Phys. Org. Chem. 13, 272-282 (2000).

The C=N double bonds of 1,2,5-thiadiazole 1,1-dioxides can also be functionalized using organometallic reagents such as alkyl and aryl Grignard reagents. mdpi.comsemanticscholar.org The addition reaction proceeds smoothly, but the resulting adducts have been reported to be unstable during chromatographic purification on silica (B1680970) gel. mdpi.com Consequently, these adducts are often used in their crude form for subsequent reactions, such as reduction with sodium borohydride (B1222165) to yield the corresponding saturated 1,2,5-thiadiazolidine 1,1-dioxides. mdpi.comresearchgate.net This two-step sequence provides a method for synthesizing unsymmetrical vicinal diamines after ring cleavage. researchgate.netresearchgate.net

Reactions with Alcohols

Electrophilic Reactivity Patterns

The 1,2,5-thiadiazole ring is generally resistant to electrophilic substitution reactions. thieme-connect.de This low reactivity is attributed to the electron-withdrawing nature of the heterocyclic system, which deactivates the ring towards attack by electrophiles. While the parent 1,2,5-thiadiazole can undergo some electrophilic reactions like chloromethylation, the 1,1-dioxide derivative is even more deactivated due to the powerful electron-withdrawing sulfone group. thieme-connect.de

However, an AlCl₃-catalyzed addition of aromatic nucleophiles to the C=N bond of 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide has been reported. mdpi.comresearchgate.net In this reaction, which can be viewed as a Friedel-Crafts-type process, the AlCl₃ acts as a Lewis acid, activating the thiadiazole ring towards attack by electron-rich aromatic compounds like anisole, toluene, and phenol. semanticscholar.orgresearchgate.net This leads to the formation of 3,4-diphenyl-4-aryl-1,2,5-thiadiazoline 1,1-dioxides in moderate to good yields. semanticscholar.orgresearchgate.net

Redox Chemistry and Radical Anion Formation

The electrochemistry of 1,2,5-thiadiazole 1,1-dioxides is dominated by their ability to act as good electron acceptors. nii.ac.jp They are readily reduced to form stable radical anions. mdpi.comresearchgate.net The stability of these radical anions is often enhanced by the presence of aromatic substituents that allow for the delocalization of the unpaired electron and spin density. mdpi.comresearchgate.net For example, the radical anion of phenanthro[9,10-c]-1,2,5-thiadiazole 1,1-dioxide is particularly stable in aprotic solvents. nii.ac.jpresearchgate.net The g-factors for these radicals, typically in the range of 2.002–2.009, are indicative of this delocalization. mdpi.com These stable radical anions are of interest as potential building blocks for molecular magnetic materials. nii.ac.jpresearchgate.net

The electroreduction of 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides has been extensively studied using cyclic voltammetry (CV). researchgate.netcdnsciencepub.com These compounds are significantly easier to reduce (with reduction potentials between -0.6 and -1.0 V vs. Ag/Ag+) compared to their non-oxidized 1,2,5-thiadiazole counterparts (ca. -2.5 V). researchgate.netcdnsciencepub.com This is a direct consequence of the strongly electron-withdrawing sulfone group. researchgate.net

Chemical Reduction Methods

The reduction of 1,2,5-thiadiazole 1,1-dioxides to their corresponding radical anions can be accomplished through various chemical methods. researchgate.netnih.govconicet.gov.ar These methods often involve the use of reducing agents in aprotic solvents. researchgate.netconicet.gov.ar For instance, 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides can be effectively reduced to their radical anions in high yields (over 80%) via chemical pathways. conicet.gov.ar

Uncommon reductants, such as certain amides, have been found to be effective under specific conditions. researchgate.netconicet.gov.ar The choice of solvent and reducing agent can influence the stability of the resulting radical anion. conicet.gov.ar For example, the chemical reduction of 3,4-disubstituted derivatives has been successfully carried out in organic solvents to generate radical anions for further study. conicet.gov.ar Another notable chemical reduction involves the use of hydrogen gas with Adams' catalyst (PtO₂) to smoothly reduce dioxothiadiazoles to dioxothiadiazolidines. mdpi.com

A summary of chemical reduction methods is presented below:

Starting MaterialReagent(s)ProductSolventNotes
3,4-Disubstituted 1,2,5-thiadiazole 1,1-dioxidesChemical reductants (e.g., amides)Radical anionsAprotic solventsHigh yields (>80%) have been achieved. researchgate.netconicet.gov.arconicet.gov.ar
DioxothiadiazolesH₂, Adams' catalyst (PtO₂)Dioxothiadiazolidines-Smooth reduction process. mdpi.com
3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxideLithium cyanide (LiCN)Radical anionDMFThe radical anion is generated and can be studied over time. conicet.gov.ar

Stability and Characterization of Radical Anions

The radical anions derived from 1,2,5-thiadiazole 1,1-dioxides exhibit notable stability, a property enhanced by the delocalization of spin density, particularly when fused to large aromatic systems. mdpi.com For instance, the radical anion of phenanthro[9,10-c]-1,2,5-thiadiazole 1,1-dioxide is remarkably stable in aprotic solvents, showing little reactivity even with the addition of water or upon saturation with oxygen gas. researchgate.net The stability of these radical anions is dependent on their molecular structure and the surrounding medium, including the solvent, any reducing agent present, and the supporting electrolyte. conicet.gov.ar In some cases, these radical anions can persist in polar aprotic solutions for extended periods, even up to three months. conicet.gov.ar

These radical species are typically characterized using a combination of spectroscopic and electrochemical techniques.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a key tool for characterizing these radical anions. The g-factors for radicals based on the dioxothiadiazole motif typically fall within the range of 2.002–2.009, which is indicative of a delocalized unpaired electron. mdpi.com EPR spectra often show hyperfine coupling constants for the nitrogen atoms of the 1,1-dioxo-1,2,5-thiadiazole ring (aN) in the range of 2.5–4 G. mdpi.com

Cyclic Voltammetry (CV): CV is used to study the electrochemical properties of the parent compounds and their radical anions. researchgate.netcdnsciencepub.com It provides information on the reduction potentials and the stability of the generated radicals. conicet.gov.arconicet.gov.ar For example, 1,2,5-thiadiazole 1,1-dioxide derivatives are more easily electroreduced (between -0.6 and -1.0 V vs. Ag/Ag+ in acetonitrile) compared to their non-oxidized parent heterocycles (around -2.5 V). researchgate.netcdnsciencepub.com

UV-Vis Spectroscopy: This technique is also employed to monitor the formation and stability of the radical anions. conicet.gov.ar

The stability and properties of these radical anions make them promising candidates for the development of novel functional molecular materials. nih.govconicet.gov.armdpi.com

Other Significant Reaction Pathways

Acid-Mediated Reactions

1,2,5-Thiadiazole 1,1-dioxides participate in several acid-mediated reactions. Strong Lewis acids like aluminum chloride (AlCl₃) or Brønsted acids such as chlorosulfonic acid (HClSO₃) and sulfuric acid (H₂SO₄) can catalyze intramolecular cyclization/aromatization, known as the Scholl reaction, for derivatives with aromatic substituents at the 3 and 4 positions. mdpi.com This reaction has been successfully applied to 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide and 3,4-di(naphthalen-2-yl)-1,2,5-thiadiazole 1,1-dioxide. mdpi.com For example, the intramolecular cyclization of 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide to form phenanthro[9,10-c]-1,2,5-thiadiazole 1,1-dioxide proceeds nearly quantitatively in the presence of AlCl₃. researchgate.net

Furthermore, AlCl₃ can catalyze the addition of aromatic nucleophiles to the C=N double bond of the thiadiazole ring. mdpi.com For instance, the reaction of 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide with electron-rich aromatic compounds in the presence of AlCl₃ yields substituted 1,2,5-thiadiazolines in moderate to good yields. researchgate.netmdpi.com The acidity of alpha-hydrogens at the 3 and 4 positions, a consequence of the strong electron-withdrawing sulfonyl group, allows for their easy removal in a basic environment to form tautomeric thiadiazoline carbanions, which can then be isolated by adding a strong acid. mdpi.com

A summary of acid-mediated reactions is presented below:

Reactant(s)Acid CatalystProduct(s)Reaction Type
3,4-Diphenyl-1,2,5-thiadiazole 1,1-dioxideAlCl₃ or HClSO₃/H₂SO₄Phenanthro[9,10-c]-1,2,5-thiadiazole 1,1-dioxideIntramolecular Cyclization (Scholl Reaction) researchgate.netmdpi.com
3,4-Diphenyl-1,2,5-thiadiazole 1,1-dioxide + Aromatic NucleophilesAlCl₃Substituted 1,2,5-thiadiazoline 1,1-dioxidesNucleophilic Addition researchgate.netmdpi.com
3-Methyl-4-phenyl-1,2,5-thiadiazole 1,1-dioxideStrong Acid (after base treatment)3-Methylene-4-phenyl-2,3-dihydro-1,2,5-thiadiazole 1,1-dioxideTautomer Isolation mdpi.com

Functionalization Reactions

The C=N double bonds of the this compound ring are susceptible to functionalization through various addition reactions. mdpi.com Alcohols and primary/secondary amines can add to the C=N bond, often in a reversible manner. mdpi.com For example, 3,4-disubstituted-1,2,5-thiadiazole 1,1-dioxides readily react with primary and secondary alcohols. mdpi.com

Grignard reagents, both alkyl and aryl, also add smoothly to the C=N double bond. mdpi.comsci-hub.se While the initial addition products are often unstable during chromatographic purification, they can be used in crude form for subsequent reactions, such as reduction with sodium borohydride to yield thiadiazolidine dioxides. mdpi.com This sequential functionalization provides a stereoselective route to unsymmetrical 3,4-substituted 1,2,5-thiadiazolidine 1,1-dioxides. sci-hub.se

Other functionalization reactions include the addition of cyanide ions, which can result in either mono- or di-addition depending on the stoichiometry. mdpi.com The initially unstable adducts can be trapped by adding methyl iodide to yield N-methylated thiadiazoline and thiadiazolidine oxides. mdpi.com The double bonds can also be oxidized using reagents like m-chloroperoxybenzoic acid (mCPBA) to form fused bis-oxaziridine derivatives. mdpi.com

A table of key functionalization reactions is provided below:

ReagentProduct TypeNotes
Primary/Secondary AlcoholsThiadiazoline 1,1-dioxides (alkoxy substituted)Reversible addition to the C=N bond. mdpi.com
Primary/Secondary Amines/AmidesThiadiazoline 1,1-dioxides (amino substituted)Reversible addition to the C=N bond. mdpi.com
Grignard Reagents (Alkyl/Aryl)Thiadiazoline 1,1-dioxides (alkyl/aryl substituted)Addition proceeds smoothly; products can be unstable to chromatography. mdpi.comsci-hub.se
Cyanide IonsN-methylated thiadiazoline and thiadiazolidine oxidesMono or double addition possible, trapped with methyl iodide. mdpi.com
m-Chloroperoxybenzoic acid (mCPBA)Fused bis-oxaziridine derivativesOxidation of the C=N double bonds. mdpi.com
Vinylboronic acids (with Rhodium catalysts)Optically active 1,2,5-thiadiazoline 1,1-dioxidesStereo-controlled addition with high yields and enantiomeric excess. mdpi.com

Structural Elucidation and Spectroscopic Characterization of 1,2,5 Thiadiazole 1,1 Dioxide and Its Derivatives

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography has been a pivotal technique in determining the precise three-dimensional structure of 1,2,5-thiadiazole (B1195012) 1,1-dioxide and its analogues. These studies have provided invaluable data on bond lengths, geometrical parameters, and conformational details.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) has been employed to characterize a variety of 1,2,5-thiadiazole 1,1-dioxide derivatives. researchgate.netmdpi.comresearchgate.net These studies have confirmed the five-membered heterocyclic ring structure with an oxidized sulfur atom. mdpi.com For instance, the structures of phenanthro[9,10-c]-1,2,5-thiadiazole 1,1-dioxide and acenaphtho[1,2-c]-1,2,5-thiadiazole 1,1-dioxide have been elucidated, providing a basis for molecular orbital calculations and reactivity predictions. researchgate.net Similarly, single-crystal X-ray diffraction studies have been reported for 3,4-dimethyl, 3-methyl-4-phenyl, and 3,4-diphenyl derivatives of this compound. wiley.com

In a notable example of structural determination, the oxidative ring contraction of 3,5-diphenyl-4H-1,2,6-thiadiazin-4-one was found to yield 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide, the structure of which was unequivocally confirmed by single-crystal X-ray diffraction. mdpi.com The analysis revealed a nearly planar thiadiazole moiety. mdpi.com

The crystal system and space group of these compounds can vary depending on the substituents. For example, comparative analysis with structurally similar compounds like 3,4-dimethoxy-1,2,5-thiadiazole (B8698709) 1,1-dioxide suggests that these derivatives often crystallize in a monoclinic space group. smolecule.com

Analysis of Bond Lengths and Geometrical Parameters

The bond lengths within the this compound ring are characteristic and provide insight into the electronic structure of the molecule. smolecule.com Analysis of crystallographic data reveals the following typical bond lengths in neutral species:

Bond TypeTypical Length (Å)
S=O~1.426
S-N~1.691
C=N~1.287

Table 1: Typical bond lengths in the this compound ring. smolecule.com

These values distinguish them from the parent 1,2,5-thiadiazole compounds. smolecule.com Histograms of bond length distributions for a range of structurally characterized 1,2,5-thiadiazole 1,1-dioxides further refine these values and show distinct patterns for neutral and radical anion species. researchgate.net For example, in a study of a cobalt(II) coordination compound, detailed bond lengths and angles were determined, contributing to the broader understanding of the geometry of these heterocycles. researchgate.net

The geometry of the ring system is also of significant interest. The thiadiazole moiety in derivatives like 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide is nearly planar. mdpi.com Theoretical and experimental studies on various derivatives have provided a comprehensive picture of the molecular geometry.

Conformation and Pyramidal Sulfoxide (B87167) Structure in Analogues

While 1,2,5-thiadiazole 1,1-dioxides feature a sulfone group, related 1,2,5-thiadiazole 1-oxides possess a sulfoxide group, which introduces the possibility of a pyramidal structure at the sulfur atom. X-ray analysis of 3,4-bis(methylthio)-1,2,5-thiadiazole 1-oxide has confirmed the pyramidal sulfoxide structure. wayne.edu This pyramidal geometry leads to the existence of stable diastereomers when the molecule is appropriately substituted, and the inversion barrier for this pyramidal structure has been a subject of both experimental and theoretical investigation. wayne.edunih.gov

The conformation of the substituents relative to the heterocyclic ring is also a key structural feature. In 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide, the plane of the phenyl substituent of the benzoyl group is significantly out of the plane of the thiadiazole ring. mdpi.com Such conformational details are crucial for understanding intermolecular interactions in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural characterization of this compound derivatives in solution. Both ¹H and ¹³C NMR provide valuable information about the electronic environment of the nuclei within the molecule.

¹H NMR Spectral Analysis

The ¹H NMR spectra of this compound derivatives are primarily useful for characterizing the substituents attached to the heterocyclic ring, as the ring itself contains no hydrogen atoms. mdpi.com For example, in studies of 3-methyl-4-phenyl-1,2,5-thiadiazole 1,1-dioxide (TMP) and 3,4-dimethyl-1,2,5-thiadiazole (B3032850) 1,1-dioxide (TMM), ¹H NMR was used to observe the addition of ethanol (B145695) across one of the C=N double bonds. cdnsciencepub.com The chemical shifts of the protons on the substituent groups provide information about the electronic effects of the thiadiazole dioxide ring. For instance, the parent, unsubstituted 1,2,5-thiadiazole shows a signal for its ring hydrogens at δ 8.61. thieme-connect.de

¹³C NMR Spectral Analysis and Chemical Shift Interpretation

¹³C NMR spectroscopy is highly informative for characterizing the carbon atoms of the this compound ring. The chemical shifts of the ring carbons in 3,4-disubstituted derivatives typically appear in the range of 150–170 ppm. mdpi.com This is a downfield shift compared to the 130–160 ppm range observed for the parent 1,2,5-thiadiazoles, indicating the strong electron-withdrawing nature of the sulfone group. mdpi.comthieme-connect.de

For example, ¹³C NMR was instrumental in studying the equilibrium between 3,4-diphenyl-1,2,5-thiadiazole (B14157591) 1,1-dioxide (TPP) and its ethanol adduct, a thiadiazoline derivative. cdnsciencepub.com The spectra of various 1,2,3-thiadiazoles have been reported and analyzed in terms of substituent effects, providing a basis for comparison. capes.gov.br In some cases, the low solubility of this compound derivatives in common deuterated solvents has posed a challenge for obtaining high-quality ¹³C NMR spectra. mdpi.com

The following table summarizes the typical ¹³C NMR chemical shift ranges for the ring carbons in 1,2,5-thiadiazoles and their 1,1-dioxide derivatives:

Compound TypeRing Carbon ¹³C Chemical Shift (ppm)
1,2,5-Thiadiazoles130 - 160
1,2,5-Thiadiazole 1,1-dioxides150 - 170

Table 2: Comparison of ¹³C NMR chemical shift ranges for 1,2,5-thiadiazoles and their 1,1-dioxide derivatives. mdpi.comthieme-connect.de

Advanced NMR Techniques for Structural Elucidation

While standard one-dimensional ¹H NMR spectroscopy is of limited use for the direct characterization of the this compound ring due to the absence of protons, ¹³C NMR spectroscopy is significantly more informative. mdpi.comnih.gov The carbon atoms within the heterocyclic ring of 3,4-disubstituted derivatives typically resonate in the range of 150–170 ppm. mdpi.comnih.gov This is a noticeable downfield shift compared to the 130–160 ppm range observed for the non-oxidized 1,2,5-thiadiazoles, reflecting the electron-withdrawing nature of the sulfone group. mdpi.comnih.gov However, the low solubility of many this compound derivatives in common deuterated solvents can pose a challenge for ¹³C NMR analysis. mdpi.comnih.gov

To overcome the limitations of 1D NMR and to unambiguously assign complex structures, a variety of advanced 2D NMR techniques are employed. ipb.ptnih.gov These methods are crucial for elucidating the connectivity and spatial relationships of atoms within the molecule, especially for derivatives with intricate substituent groups. ipb.pt

COSY (Correlation Spectroscopy): This homonuclear correlation experiment is used to identify proton-proton (¹H-¹H) spin-spin coupling networks within the substituents attached to the thiadiazole dioxide core. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, providing a powerful tool for assigning the carbon signals of protonated carbons in the substituent groups. nih.govyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is invaluable for establishing long-range (2-3 bond) correlations between protons and carbons. nih.govyoutube.com This is particularly useful for identifying quaternary carbons and for linking substituent groups to the carbon atoms of the this compound ring. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of nuclei. diva-portal.org It is instrumental in determining the stereochemistry and conformation of derivatives. diva-portal.org

For instance, in the structural elucidation of complex heterocyclic systems, the concerted application of one- and two-dimensional NMR experiments like DEPT, gs-HSQC, and gs-HMBC allows for the complete assignment of ¹H and ¹³C NMR resonances. researchgate.net

Interactive Table: Typical ¹³C NMR Chemical Shift Ranges for this compound Derivatives
Functional GroupChemical Shift (ppm)
C3/C4 of this compound Ring150 - 170
C3/C4 of 1,2,5-Thiadiazole Ring (for comparison)130 - 160
Methoxy Carbons (-OCH₃)3.8 - 4.0

Vibrational Spectroscopy (IR, FTIR)

Infrared (IR) and Fourier-transform infrared (FTIR) spectroscopy are highly effective for the identification and characterization of 1,2,5-thiadiazole 1,1-dioxides, in part because these techniques can be readily applied to solid-state samples, mitigating issues of low solubility. mdpi.comnih.gov The vibrational spectra of these compounds exhibit characteristic absorption bands that serve as a "fingerprint" for the dioxothiadiazole ring. mdpi.comresearchgate.net

Key diagnostic IR bands for 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides include:

Two distinct C=N stretching vibrations in the region of 1600–1550 cm⁻¹. mdpi.comnih.gov

Two strong S=O stretching vibrations, typically observed at 1350–1280 cm⁻¹ and 1170–1100 cm⁻¹. mdpi.comnih.gov

For example, the IR spectrum of 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide displayed characteristic C=O stretching bands at 1772 and 1681 cm⁻¹ and a strong band at 1300 cm⁻¹ attributed to the sulfone functionality. mdpi.com In another study, the IR spectrum of 3-chloro-4-fluoro-1,2,5-thiadiazole (B6235157) showed a strong A/B type band at 1121 cm⁻¹, which is characteristic of C-F stretching, and bands at 873 and 813 cm⁻¹ with dominant NS stretching character. oszk.hu

Normal coordinate analysis has been employed to assign the in-plane vibration modes of 1,2,5-thiadiazole and related heterocycles, providing a detailed understanding of the vibrational characteristics. ias.ac.in

Interactive Table: Characteristic IR Absorption Bands for this compound Derivatives
Vibrational ModeFrequency Range (cm⁻¹)Reference
C=N stretching1600 - 1550 mdpi.com, nih.gov
Asymmetric S=O stretching1350 - 1280 mdpi.com, nih.gov
Symmetric S=O stretching1170 - 1100 mdpi.com, nih.gov
C-F stretching (in fluoro-derivatives)~1121 oszk.hu
N-S stretching813 - 873 oszk.hu

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within this compound and its derivatives. The position and intensity of the absorption maxima are sensitive to the nature of the substituents and the solvent. mdpi.comnih.gov

For simple 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides, the maximum absorption (λₘₐₓ) typically occurs in the ultraviolet region. For example, in acetonitrile (B52724), the λₘₐₓ is around 315 nm, while in ethanol it is observed in the 240–280 nm range, with molar absorption coefficients (ε) on the order of 10³ dm³·mol⁻¹·cm⁻¹. mdpi.comnih.gov When the this compound ring is fused to a larger aromatic system, the UV-Vis spectra become more complex, and the molar absorption coefficient in the UV region often exceeds 10⁴ dm³·mol⁻¹·cm⁻¹. nih.gov

For instance, the UV-Vis spectrum of 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide in dichloromethane (B109758) showed a λₘₐₓ at 295 nm with a log ε of 3.72. mdpi.com Some derivatives, particularly those with extended π-systems, exhibit fluorescence. For example, a series of naphtho[2,3-c] mdpi.comnih.govamhsr.orgthiadiazole derivatives have been synthesized that show both carrier transporting properties and high fluorescence quantum yields. rsc.org The emission color of these compounds can be tuned by altering the aryl substituents. rsc.org

Interactive Table: UV-Vis Absorption Data for Selected this compound Derivatives
CompoundSolventλₘₐₓ (nm)Molar Absorptivity (ε, dm³·mol⁻¹·cm⁻¹)Reference
Simple 3,4-disubstituted derivativesAcetonitrile~315~10³ mdpi.com, nih.gov
Simple 3,4-disubstituted derivativesEthanol240 - 280~10³ mdpi.com, nih.gov
2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxideDichloromethane29510³.⁷² mdpi.com

Mass Spectrometry for Molecular Identification and Fragmentation Studies

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) is particularly powerful, allowing for the confirmation of molecular formulas with high accuracy (typically <5 ppm error).

The fragmentation patterns observed in the mass spectra provide valuable structural information. For many thiadiazole derivatives, a common initial fragmentation step is the elimination of a molecule of nitrogen from the molecular ion. rsc.org The subsequent fragmentation pathways are then influenced by the nature of the substituents. rsc.org The use of deuterated analogs can be instrumental in elucidating complex fragmentation mechanisms. scielo.br For instance, in a study of 1,2,5-oxadiazole N-oxide derivatives, deuterium (B1214612) labeling helped to confirm a neutral CH₂O loss and an OH loss involving the oxygen of the N-oxide via hydrogen rearrangement. scielo.br

While specific fragmentation studies on 1,2,5-thiadiazole 1,1-dioxides are not extensively detailed in the provided search results, the general principles of mass spectrometry for heterocyclic compounds apply. For example, in the analysis of 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide, HRMS revealed the addition of "O₂" to the parent compound, which was crucial in identifying the oxidized product. mdpi.com

Interactive Table: Key Applications of Mass Spectrometry in the Analysis of this compound Derivatives
Mass Spectrometry TechniqueApplication
High-Resolution Mass Spectrometry (HRMS)- Determination of accurate molecular weight- Confirmation of elemental composition (<5 ppm error)
Tandem Mass Spectrometry (MS/MS)- Elucidation of fragmentation pathways- Structural characterization of substituents
Isotope Labeling Studies (e.g., with Deuterium)- Mechanistic investigation of fragmentation processes

Theoretical and Computational Investigations of 1,2,5 Thiadiazole 1,1 Dioxide

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable tools for elucidating the fundamental properties of 1,2,5-thiadiazole (B1195012) 1,1-dioxide. These methods allow for the detailed examination of its molecular and electronic structure.

Ab Initio Molecular Orbital (MO) Studies

Ab initio molecular orbital (MO) calculations have been employed to investigate the electronic structure, conformation, and reactivity of 1,2,5-thiadiazole 1,1-dioxide and its derivatives. researchgate.netresearchgate.net These studies, which are based on first principles without empirical parameters, provide a fundamental understanding of the molecule's behavior. For instance, ab initio calculations have been used to compare the computed molecular structures with experimental data obtained from single-crystal X-ray diffraction, showing good agreement. researchgate.netresearchgate.net These theoretical investigations have also been instrumental in analyzing the structural data in relation to kinetic and electrochemical experimental results. researchgate.net Furthermore, ab initio methods have been applied to study various derivatives, including 3,4-dimethyl, 3-methyl-4-phenyl, and 3,4-diphenyl derivatives of this compound, as well as their corresponding thiadiazoline and thiadiazolidine analogs. researchgate.netresearchgate.net

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a popular and effective method for studying this compound and its derivatives. mdpi.com The B3LYP hybrid functional is a commonly used DFT method for these systems, often providing reliable results for geometry optimization that align well with experimental crystallographic data. smolecule.com Deviations between B3LYP-calculated bond lengths and angles and experimental values are generally minimal. smolecule.com DFT calculations have been utilized to perform charge sensitivity analysis, yielding various reactivity indices such as molecular energy, net atomic charges, and global and local hardness and softness. researchgate.netresearchgate.net These calculations help in identifying the preferred sites for chemical reactions. researchgate.netresearchgate.net A specialized semi-empirical DFT method, known as CHIH-DFT, has also been developed to accurately predict the properties of heterocyclic systems like dioxothiadiazoles. mdpi.com

Basis Set Selection and Computational Level Optimization

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set and the level of theory. For this compound derivatives, standard basis sets such as 6-311G++(d,p) or 6-311G++(3df,3pd) are frequently used in conjunction with DFT calculations. mdpi.com It has been noted that for sulfur compounds with a valence other than two, larger basis sets are necessary to achieve a good description of their geometries with density functional methods. conicet.gov.ar The optimization of the computational level is crucial for obtaining results that are in close agreement with experimental data for properties like UV-vis and IR spectra. mdpi.comresearchgate.net

Electronic Structure Analysis

The electronic properties of this compound are key to understanding its reactivity and potential applications in materials science.

Frontier Molecular Orbitals (FMOs)

The analysis of frontier molecular orbitals (FMOs), specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provides valuable insights into the chemical reactivity of this compound. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's electronic and optical properties. researchgate.net Calculations of the HOMO-LUMO gap can be used to assess the molecule's aromaticity and predict its behavior in chemical reactions. researchgate.net For instance, the electron density of the LUMO is often concentrated over the benzothiadiazole moiety in fused systems, while the HOMO's electron density is distributed along the conjugated backbone. acs.org

Molecular Electrostatic Potential (MEP) Maps

Molecular electrostatic potential (MEP) maps are powerful tools for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP is calculated from the electronic density and provides a guide for electrophilic and nucleophilic attacks. conicet.gov.ar Regions of negative electrostatic potential indicate sites that are susceptible to attack by electrophiles, while areas of positive potential are prone to nucleophilic attack. conicet.gov.ar For this compound derivatives, MEP maps, in conjunction with other calculated parameters like dipole moment and total electron density, have been used to infer the preferred sites for chemical reactions. researchgate.netresearchgate.net

Data Tables

Table 1: Calculated Properties of 1,2,5-Thiadiazole Derivatives

CompoundComputational MethodBasis SetCalculated PropertyValue
3,4-diphenyl-1,2,5-thiadiazoline 1,1-dioxideAb initio MO6-31G**Dipole Moment-
Acenaphto[1,2-c]-1,2,5-thiadiazole 1,1-dioxideCHIH-DFT-Dipole Moment-
3,4-diphenyl-1,2,5-thiadiazole (B14157591) 1-oxideCHIH(small)-Bond Lengths & AnglesGood agreement with X-ray data researchgate.net

Note: Specific numerical values for dipole moments were not consistently available across the searched literature for a comparative table. The table reflects the types of calculations performed.

Charge Sensitivity Analysis and Reactivity Prediction

Computational chemistry provides powerful tools for understanding and predicting the reactivity of molecules like this compound and its derivatives. conicet.gov.ar Charge sensitivity analysis, often employing concepts from Density Functional Theory (DFT), is a key method used to achieve this. conicet.gov.arresearchgate.net This analysis yields various sensitivity coefficients, including molecular energy, net atomic charges, global and local hardness/softness, and Fukui functions, which collectively help to identify the most probable sites for chemical reactions. conicet.gov.arconicet.gov.armincyt.gob.ar

Studies on various this compound derivatives have utilized these methods to predict their chemical behavior. conicet.gov.arresearchgate.net The calculated sensitivity coefficients and MEP maps serve as a robust theoretical foundation for understanding the molecule's interactions and designing new synthetic pathways. conicet.gov.ar

ParameterDefinition & SignificancePredicted Reactivity Site
Net Atomic ChargesDistribution of electron density among atoms. Atoms with high positive charges are electrophilic; those with high negative charges are nucleophilic.Identifies atoms susceptible to electrophilic or nucleophilic attack.
Molecular Electrostatic Potential (MEP)Represents the 3D charge distribution. Negative potential regions attract electrophiles; positive regions attract nucleophiles. conicet.gov.arThe 1,2,5-dioxothiadiazole ring is identified as being particularly vulnerable to nucleophiles. mdpi.com
Fukui FunctionsMeasures the change in electron density at a specific point when the total number of electrons changes, indicating local reactivity.Pinpoints specific atoms most likely to participate in a reaction.
Global/Local Hardness & SoftnessGlobal values measure the overall stability and reactivity of the molecule. Local values indicate the reactivity of specific atomic sites.Predicts the favorability of reactions based on the hard/soft acid/base (HSAB) principle.

Aromaticity and Delocalization Studies

The concepts of aromaticity and electron delocalization are central to understanding the stability and properties of cyclic compounds, including this compound. chempedia.info Aromaticity is not an all-or-nothing property, and various computational methods are used to quantify its degree in different ring systems. chempedia.info For thiadiazole-1,1-dioxides, the relative aromaticity is influenced by the positions of the nitrogen atoms relative to the sulfone group. chempedia.info

Computational studies comparing isomers have established a hierarchy of aromaticity. The decreasing order of aromaticity is reported as: 1,2,5-thiadiazole-1,1-dioxide > 1,2,4-thiadiazole-1,1-dioxide > 1,2,3-thiadiazole-1,1-dioxide > 1,3,4-thiadiazole-1,1-dioxide. chempedia.info This indicates that the 1,2,5-isomer is the most delocalized and aromatic among the thiadiazole dioxides. chempedia.info The ability of the nitrogen atoms to engage in a push-pull system with the oxygen atoms of the sulfone group is a key factor determining this trend. chempedia.info However, it is noted that the parent 1,2,5-thiadiazole-1,1-dioxide has not been synthesized, so these approximations are based on extrapolations from its substituted analogues, such as the 3,4-dimethyl derivative. chempedia.info

Electron delocalization also plays a crucial role in the stability of radical anions formed from these compounds. mdpi.com In derivatives like researchgate.netmdpi.comnih.govthiadiazolo[3,4-f] researchgate.netdoi.orgphenanthroline 2,2-dioxide, the stability of the radical anion is enhanced by the delocalization of spin density over the large aromatic system. mdpi.com This delocalization is evident from Electron Paramagnetic Resonance (EPR) spectroscopy, where g-factors for radicals based on the dioxothiadiazole motif range from 2.002 to 2.009, indicating the unpaired electron is delocalized. mdpi.com

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is an indispensable tool for elucidating the intricate mechanisms of chemical reactions involving this compound derivatives. These theoretical studies provide insights into transition states, reaction intermediates, and energy profiles that are often difficult to capture experimentally.

One example is the study of the hydrolysis of 3,4-diphenyl-1,2,5-thiadiazole-1,1-dioxide, which yields benzil (B1666583) and sulfamide (B24259). researchgate.net Computational analysis of this reaction helps to understand the kinetic results, which show the reaction follows first-order kinetics. researchgate.net

Another complex transformation that has been computationally modeled is the photochemical ring contraction of 1,2,6-thiadiazines to 1,2,5-thiadiazole 1-oxides. chemrxiv.org This reaction proceeds via a proposed cycloaddition-ring contraction cascade. chemrxiv.org Computational studies using methods like CASPT2//UB3LYP have been employed to calculate the free energy profiles for the reaction of the thiadiazine with singlet oxygen. chemrxiv.org The modeling revealed a mechanistic pathway involving a chemoselective [3+2] cycloaddition to form an endoperoxide intermediate, which then undergoes a ring contraction with selective carbon atom excision. chemrxiv.org These computational insights were crucial in understanding how a complex transformation involving the cleavage of C-C bonds could occur under ambient conditions with just the substrate, solvent, light, and air. chemrxiv.org

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of 1,2,5-thiadiazole 1,1-dioxides, providing a "fingerprint" of the ring that aids in its characterization. mdpi.comresearchgate.net These theoretical predictions are often compared with experimental data from techniques like Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy for validation. mdpi.comnih.govresearchgate.net

A semi-empirical DFT model chemistry, known as CHIH-DFT, has been specifically developed to accurately predict the properties of heterocyclic systems like dioxothiadiazoles. mdpi.com This model has been used to calculate the molecular structure of derivatives and to predict their IR and UV-Vis spectra, dipole moments, and polarizabilities. researchgate.net The calculated values are then compared with available experimental data to validate the model's accuracy. researchgate.net

IR spectroscopy is particularly useful for identifying dioxothiadiazoles, as the characteristic C=N and S=O stretching vibration bands provide a clear signature. mdpi.com Computationally predicted IR spectra can help in the assignment of these experimental bands. researchgate.net Similarly, UV-Vis spectra for 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides typically show a maximum absorption in the UV region, and computational models can predict the wavelengths and intensities of these absorptions. mdpi.com While ¹H NMR is not useful for the core ring due to the absence of hydrogen atoms, ¹³C NMR signals for the ring carbons appear in a characteristic range of 150–170 ppm, which can also be predicted computationally. mdpi.com

Quantitative Structure-Property Relationships (QSPR) for Spectral Data

Quantitative Structure-Property Relationship (QSPR) theory is a valuable computational approach for estimating the spectral parameters of novel 1,2,5-thiadiazole derivatives. doi.org This method is particularly useful when experimental assignment of spectral data is ambiguous or difficult to obtain. doi.org QSPR models establish a mathematical relationship between a molecule's properties and its structural descriptors. doi.org

In a typical QSPR study, a large number of theoretical molecular descriptors (such as Dragon descriptors) are generated for a series of compounds. doi.org These descriptors encode various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic features. doi.org Through multivariable linear regression (MLR) analysis, predictive models are built that can estimate spectral data such as NMR chemical shifts, IR frequencies, and X-ray diffraction bond lengths. doi.org

For a set of nearly forty novel 1,2,5-thiadiazole derivatives, QSPR models were developed to predict specific spectral parameters. doi.org The accuracy of these models is demonstrated by the close agreement between the experimentally measured values and the computationally predicted values. doi.org This approach not only allows for the prediction of missing data but also provides insight into which structural features most significantly influence the observed spectral properties. doi.org

Table: Comparison of Experimental and QSPR-Predicted Spectral Data for a 1,2,5-Thiadiazole Derivative (Compound 4) doi.org
Spectral ParameterExperimental ValuePredicted Value
13Csp3 NMR (ppm)52.7052.70
IR(C=O) (cm-1)16931693
XR(C1-N1) (Å)1.4641.464

*Compound 4 is taken as a typical example from the study. doi.org The labels for the atoms (C1, N1) correspond to the specific structure in the source publication. doi.org

Electrochemical Behavior and Electronic Properties of 1,2,5 Thiadiazole 1,1 Dioxide

Cyclic Voltammetry and Electroreduction Processes

Cyclic voltammetry (CV) studies of 1,2,5-thiadiazole (B1195012) 1,1-dioxide derivatives in aprotic solvents like acetonitrile (B52724) (ACN) reveal distinct and characteristic electroreduction behavior. cdnsciencepub.comresearchgate.net Typically, these compounds undergo two separate, reversible one-electron reduction processes within the solvent's electrochemical window. mdpi.com The first reduction leads to the formation of a stable radical anion, and the second reduction generates a diamagnetic dianion. mdpi.comresearchgate.net This is a significant distinction from their non-oxidized 1,2,5-thiadiazole analogues, which are much more difficult to reduce and seldom undergo a second reduction. cdnsciencepub.commdpi.com

The electroreduction of 1,2,5-thiadiazole 1,1-dioxides is significantly easier than that of the parent heterocycles. cdnsciencepub.comresearchgate.net For instance, while 1,2,5-thiadiazole and its 3,4-diphenyl derivative are reduced at approximately -2.5 V, the corresponding 1,1-dioxide derivatives are typically electroreduced in the potential range of –0.6 to –1.0 V versus Ag/Ag+. cdnsciencepub.comresearchgate.netresearchgate.net This facilitation is a direct consequence of the potent electron-withdrawing nature of the >SO₂ group. cdnsciencepub.comresearchgate.net Furthermore, these compounds are also more easily reduced by about 0.4 V compared to analogous diketones like benzil (B1666583), 9,10-phenanthrenequinone, and acenaphthenequinone. cdnsciencepub.comresearchgate.netresearchgate.net The course of these reduction reactions can be followed using cyclic voltammetry, which allows for the characterization of the resulting radical anions. researchgate.netconicet.gov.ar

Redox Potentials and Electron-Withdrawing Characteristics

The strong electron-withdrawing character of the sulfonyl group in 1,2,5-thiadiazole 1,1-dioxides is the primary determinant of their high redox potentials. cdnsciencepub.comresearchgate.net This group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), enhancing the molecule's ability to accept electrons. The reduction potentials for the first electron transfer are typically observed at around -0.5 V vs. Fc/Fc⁺, with the second reduction to a dianion occurring at approximately -1.3 V. mdpi.com

The electroreduction potentials are significantly more positive than those of the parent (non-1,1-dioxide) heterocycles, which are typically reduced at potentials around -2.5 V. cdnsciencepub.comresearchgate.net The introduction of the >SO₂ group facilitates the reduction process to a remarkable degree. cdnsciencepub.comresearchgate.net This potent electron-accepting nature makes these compounds viable building blocks for n-type organic materials. researchgate.net For example, a thiadiazole dioxide-fused picene (B1221364) derivative (PTDAO₂) shows its first reversible redox peak at E₁/₂ = -0.58 V vs. Fc/Fc⁺, highlighting its enhanced acceptor ability. researchgate.net

The table below summarizes the electrochemical data for selected 1,2,5-thiadiazole 1,1-dioxide derivatives.

CompoundE₁/₂ (V vs. Fc/Fc⁺) - 1st ReductionE₁/₂ (V vs. Fc/Fc⁺) - 2nd ReductionSolvent/Reference ElectrodeReference
Generic Dioxothiadiazole~ -0.5~ -1.3MeCN mdpi.com
3,4-Diphenyl-1,2,5-thiadiazole (B14157591) 1,1-dioxide~ -0.8-ACN / Ag/Ag⁺ researchgate.net
Phenanthro[9,10-c]-1,2,5-thiadiazole 1,1-dioxide-0.6 to -1.0-ACN / Ag/Ag⁺ cdnsciencepub.com
Picene-fused thiadiazole dioxide (PTDAO₂)-0.58-1.18- / Fc/Fc⁺ researchgate.net

Electron Transfer Mechanisms and Radical Anion Stability

The electroreduction of 1,2,5-thiadiazole 1,1-dioxides proceeds via a stepwise electron transfer mechanism. The first step is a reversible, one-electron transfer that generates a highly stable radical anion. mdpi.comcdnsciencepub.com A second electron can then be added to form a dianion. mdpi.com The exceptional stability of the radical anion species is a hallmark of this class of compounds. nii.ac.jpconicet.gov.arnih.gov

These radical anions can be generated through various methods, including electrochemical reduction, chemical reduction using agents like lithium cyanide, and photoinduced pathways. conicet.gov.ar Once formed, they exhibit remarkable persistence. For example, the radical anion of phenanthro[9,10-c]-1,2,5-thiadiazole 1,1-dioxide is very stable in aprotic solvents and does not readily react even when water is added or the solution is saturated with oxygen. researchgate.netconicet.gov.ar The survival of some of these radical anions has been measured for approximately three months in solution. conicet.gov.ar This stability is attributed to the strong electron-withdrawing sulfonyl group, which effectively delocalizes the negative charge. mdpi.comsmolecule.com

Electron Paramagnetic Resonance (EPR) spectroscopy confirms the delocalization of the unpaired electron over the molecule. nii.ac.jpmdpi.comnih.gov The g-factors for these radicals typically range from 2.002 to 2.009, and hyperfine coupling constants for the nitrogen atoms of the ring are observed around 2.5–4 G, which are characteristic fingerprints for these species. mdpi.com The stability of these radical anions makes them excellent building blocks for functional materials, particularly in the field of molecular magnetism. nii.ac.jpresearchgate.netnih.gov

Electrical Conductivity and Charge Transport Characteristics in Material Systems

The strong electron-accepting nature and the ability to form stable radical anions make this compound a valuable moiety for constructing n-type organic semiconductors. researchgate.net These materials are essential for various organic electronic devices. The introduction of the >SO₂ group effectively lowers the LUMO energy level, which is a critical factor for efficient electron injection and transport.

Polymers and small molecules incorporating the this compound unit have been investigated for their charge transport properties. For instance, fusing a thiadiazole dioxide unit to picene, a known p-channel semiconductor, resulted in a novel molecule (PTDAO₂) that exhibits n-type transistor characteristics in its neutral crystalline thin film form. researchgate.net This demonstrates a successful conversion of a p-type material into an n-type one by leveraging the powerful electron-accepting properties of the thiadiazole dioxide ring. researchgate.net The crystal packing in such materials is crucial, as favorable intermolecular interactions are necessary for efficient charge transport. researchgate.net

In another example, thiophene-benzothiadiazole-based polymers, which are related structures, have been studied as hole-transport materials, showing that modifications to the core structure can tune the charge transport properties for specific applications like perovskite solar cells. mdpi.com While these are not dioxide derivatives, they illustrate the broader utility of thiadiazole-based systems in charge-transporting materials. The stable radical anion salts derived from compounds like researchgate.netmdpi.comresearchgate.netthiadiazolo[3,4-f] mdpi.comresearchgate.netphenanthroline 1,1-dioxide (tdapO₂) form multidimensional crystal networks that are crucial for conductivity and magnetic interactions. nii.ac.jpnih.gov

Applications of 1,2,5 Thiadiazole 1,1 Dioxide in Materials Science

Design of Functional Molecular Materials

The exploration of 1,2,5-thiadiazole (B1195012) 1,1-dioxides has led to the synthesis and structural characterization of numerous derivatives. These compounds serve as a foundation for creating materials with tailored properties. mdpi.com A summary of structurally characterized 1,2,5-thiadiazole 1,1-dioxides is presented below.

Table 1: Structurally Characterized 1,2,5-Thiadiazole 1,1-Dioxide Derivatives

Compound Name Reference
mdpi.comnih.govthiadiazolo[3,4-f] researchgate.netmdpi.comphenanthroline 2,2-dioxide mdpi.com
mdpi.comnih.govthiadiazolo[3,4-f] mdpi.comresearchgate.netphenanthroline 2,2-dioxide mdpi.com
Phenanthro[9,10-c]-1,2,5-thiadiazole 1,1-dioxide mdpi.comresearchgate.net
Acenaphtho[1,2-c]-1,2,5-thiadiazole 1,1-dioxide researchgate.net
3,4-Diphenyl-1,2,5-thiadiazole (B14157591) 1,1-dioxide researchgate.netresearchgate.net
3,4-Dimethyl this compound mdpi.com
2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide mdpi.com

This table is not exhaustive but provides examples of structurally characterized derivatives.

Polymer Chemistry and Potential in Conducting Polymers

The polymerization of units containing this compound is a promising route to novel all-organic conducting and magnetic materials. mdpi.com The electron-deficient nature of the 1,2,5-thiadiazole ring system, enhanced by the 1,1-dioxide functionality, makes it a valuable component in conjugated polymers. researchgate.netsmolecule.com Reducing the energy band gap in conjugated polymers is a significant area of research for creating highly conductive materials without the need for doping, and thiadiazole derivatives are foundational to some of these polymeric materials. researchgate.net

While research on polymers directly incorporating the this compound unit is emerging, related structures have shown significant promise. For instance, donor-acceptor copolymers containing the benzo[c] mdpi.comnih.govthiadiazole (BTZ) moiety have been developed for photonic applications. rsc.orgnih.gov The incorporation of such electron-accepting units into a polymer backbone is a key strategy for tuning the optoelectronic properties of the resulting materials. zioc.ru

Organic Electronics and Photonics Applications

Heterocyclic organic compounds that contain both nitrogen and sulfur, such as thiadiazoles, are extensively studied for their use in organic light-emitting diodes (OLEDs). mdpi.com The thiadiazole ring offers advantageous features like high thermal and chemical stability, as well as luminescence properties. researchgate.net While direct applications of this compound in OLEDs are still under exploration, related thiadiazole isomers have been successfully used. For example, 1,2,4-thiadiazole (B1232254) has been incorporated into bipolar host materials for phosphorescent OLEDs, demonstrating that the thiadiazole core is an excellent electron-transporting unit. acs.orgresearching.cn Furthermore, copolymers featuring the 5,6-difluorobenzo[c] mdpi.comnih.govthiadiazole acceptor unit have been used to create efficient red light-emitting devices. nih.gov

The electron-accepting nature of the thiadiazole core makes it a suitable component for nonfullerene acceptors in organic solar cells. acs.org Research into donor-acceptor systems based on the benzo[c] mdpi.comnih.govthiadiazole (BTZ) motif for photovoltaic applications has been extensive. rsc.org A notable example is the use of complex derivatives like naphtho[1,2-c:5,6-c′]bis mdpi.comnih.govthiadiazole as a central unit in nonfullerene acceptors, highlighting the potential of the broader class of thiadiazole-based materials in this field. acs.org The investigation of related sulfur-nitrogen heterocycles, such as thiadiazines, for organic photovoltaics further underscores the interest in this area of materials chemistry. mdpi.com

Derivatives of this compound have shown potential for the development of chemical sensors. researchgate.net Specifically, compounds like phenanthro[9,10-c]-1,2,5-thiadiazole 1,1-dioxide and acenaphtho[1,2-c]-1,2,5-thiadiazole 1,1-dioxide are being explored for this purpose. researchgate.net The broader family of thiadiazole-containing compounds has been successfully integrated into sensor architectures. For instance, a metal-organic framework (MOF) utilizing a benzo[c] mdpi.comnih.govthiadiazole-based ligand has been developed for the sensitive and selective detection of various metal ions and organic molecules. ossila.com This demonstrates the utility of the thiadiazole scaffold in creating functional sensory materials. ossila.com

Organic Photovoltaics

Supramolecular Chemistry and Coordination Compound Formation

1,2,5-Thiadiazole 1,1-dioxides are capable of forming coordination compounds with various metals. mdpi.comnih.gov The incorporation of these dioxothiadiazoles into multinuclear coordination compounds could lead to the development of advanced switchable materials. mdpi.com Their ability to act as ligands stems from the nitrogen and oxygen atoms in the heterocyclic ring. mdpi.comresearchgate.net

The formation of multidimensional networks through intermolecular interactions is a key aspect of supramolecular chemistry. Related thiadiazole compounds have been shown to form such networks through S•••S and S•••N interactions. researchgate.net While a different isomer, 3,5-di-(4-pyridyl)-1,2,4-thiadiazole has been used as a bifunctional ligand to construct coordination polymers and discrete dimeric structures, showcasing the versatility of the thiadiazole core in supramolecular assembly. scispace.com

Table 2: Examples of Supramolecular Assemblies and Coordination Compounds with Thiadiazole Ligands

Ligand/Building Block Metal Ion/Partner Resulting Structure Application/Feature Reference
mdpi.comnih.govthiadiazolo[3,4-f] mdpi.comresearchgate.netphenanthroline (tdap) Transition metals Multidimensional network structures Based on S•••S and S•••N interactions researchgate.net
3,5-di-(4-pyridyl)-1,2,4-thiadiazole (L1) Cadmium(II) Helicoidal coordination polymer Supramolecular assembly scispace.com
3,5-di-(3-pyridyl)-1,2,4-thiadiazole (L2) Cadmium(II) Paddle-wheel dimer Supramolecular assembly scispace.com

Metal Complexes with Dioxothiadiazole Ligands

1,2,5-Thiadiazole 1,1-dioxides, particularly those fused with aromatic systems like phenanthroline, are effective ligands for forming coordination compounds with metal ions. nih.govresearchgate.net These molecules possess good coordination abilities and can act as ligands for d-block metal ions. nih.govresearchgate.net The resulting metal complexes are of significant interest in materials science due to the unique electronic and magnetic properties that arise from the interplay between the metal center and the redox-active dioxothiadiazole ligand.

A notable example involves the synthesis of copper(II) complexes with nih.govacs.orgmdpi.comthiadiazolo[3,4-f] acs.orgmdpi.comphenanthroline 1,1-dioxide (td). nih.govresearchgate.net In its neutral form, the 'td' molecule acts as an innocent blocking ligand. acs.org For instance, a dinuclear complex with the formula {CuIICl(td)2[CuIICl(td)]} has been synthesized, where two chloride anions bridge two copper(II) centers. acs.orgnih.govresearchgate.net

The dioxothiadiazole ligand's function can be altered through reduction to its radical anion form (td•−). acs.org This radical anion also coordinates with metal ions, leading to complexes with different properties compared to those with the neutral ligand. acs.org For example, a complex with the formula [CuIICl(td•−)(td)]·2MeCN has been created, which contains one neutral 'td' ligand and one radical 'td•−' ligand coordinated to a single copper(II) ion. acs.orgnih.govresearchgate.net Furthermore, a complex where two radical anions coordinate to a copper(II) center, PPN[CuIICl(td•−)2]·2DMA, has also been prepared. acs.orgnih.govresearchgate.net The ability of the dioxothiadiazole moiety to exist in both neutral and stable radical anion forms allows for the construction of a family of metal complexes with varying electronic structures and magnetic behaviors. acs.orgnih.gov

The structural characteristics of the dioxothiadiazole ring change upon reduction, which can be used to determine the valence state of the ligand within a complex. nih.govresearchgate.net For instance, in the [CuCl(td•−)(td)] complex, the C-C bond length in the radical anion portion of the ligand is 1.453(3) Å, whereas the corresponding bond in the neutral ligand is longer at 1.513(3) Å. acs.org

ComplexMetal CenterDioxothiadiazole Ligand(s)Key Structural Feature
{CuIICl(td)2[CuIICl(td)]} Copper(II)Neutral (td)Dinuclear complex with two chloride bridges. acs.org
[CuIICl(td•−)(td)]·2MeCN Copper(II)One neutral (td), one radical anion (td•−)Contains both neutral and radical ligands on one metal center. acs.orgnih.gov
PPN[CuIICl(td•−)2]·2DMA Copper(II)Two radical anions (td•−)Cu(II) ion coordinated by two radical ligands. acs.orgnih.gov

Magnetic Properties of Dioxothiadiazole Radical Anions and Their Complexes

The radical anions of dioxothiadiazole derivatives are persistent organic radicals that are foundational for creating molecular materials with interesting magnetic properties. nih.govresearchgate.net When these radical anions are incorporated into metal complexes or form salts, the magnetic behavior is governed by the interactions between the radical spins and, if present, the paramagnetic metal centers. nih.govresearchgate.netacs.org

All copper(II) complexes with the nih.govacs.orgmdpi.comthiadiazolo[3,4-f] acs.orgmdpi.comphenanthroline 1,1-dioxide (td) ligand and its radical anion exhibit interesting paramagnetic behavior, characterized by significant antiferromagnetic coupling at low temperatures. acs.orgnih.govresearchgate.net However, the dominant magnetic interactions differ depending on the composition of the complex. acs.orgnih.gov

In the dinuclear complex {CuIICl(td)2[CuIICl(td)]} (Compound 1 ), which contains only the neutral ligand, the magnetic properties are primarily controlled by the interaction between the two Cu(II) ions (JCuCu) through the chloride bridges. acs.orgnih.gov

For complexes containing the radical anion (td•−), such as [CuIICl(td•−)(td)] (Compound 2 ) and PPN[CuIICl(td•−)2] (Compound 3 ), the magnetic behavior is mainly dictated by the interactions between the radical anions (Jtdtd) and between the Cu(II) ion and the radical anion (JCutd). acs.orgnih.govresearchgate.net

In Compound 2 , the structure facilitates two main magnetic coupling pathways. acs.orgnih.gov Experimental data fitting yielded coupling constants of Jtdtd = -36.0(5) cm⁻¹ and JCutd = -12.6(2) cm⁻¹. acs.orgnih.gov The negative signs indicate antiferromagnetic interactions. Compound 3 presents a more complex network of magnetic contacts. acs.orgnih.gov A simplified model to approximate its magnetic behavior resulted in Jtdtd = -5.6(1) cm⁻¹ and two different Cu-radical interactions, JCutd = -12.4(2) cm⁻¹ and -22.6(4) cm⁻¹. nih.gov

Salts composed of dioxothiadiazole radical anions and non-metallic cations also display significant magnetic properties. Bis(triphenylphosphine)iminium (PPN) salts of various phenanthroline dioxothiadiazole radical anions all demonstrate antiferromagnetic interactions between pairs of the radical anions. mdpi.com In the case of PPN(diBrL), a salt of 5,10-dibromo- nih.govacs.orgmdpi.comthiadiazolo[3,4-f] acs.orgmdpi.comphenanthroline 2,2-dioxide radical anion, a very strong antiferromagnetic coupling (J = −116 cm⁻¹) was observed due to a specific crystal packing arrangement. mdpi.com This strong interaction leads to a magnetic susceptibility-temperature product (χT) at 340 K that is significantly lower than expected for non-interacting spins. mdpi.com

Compound/ComplexInteracting SpeciesCoupling Constant (J)Type of Interaction
[CuIICl(td•−)(td)] td•− ··· td•−Jtdtd = -36.0(5) cm⁻¹Antiferromagnetic acs.orgnih.gov
CuII ··· td•−JCutd = -12.6(2) cm⁻¹Antiferromagnetic acs.orgnih.gov
PPN[CuIICl(td•−)2] td•− ··· td•−Jtdtd = -5.6(1) cm⁻¹Antiferromagnetic nih.gov
CuII ··· td•−JCutd = -12.4(2) cm⁻¹, -22.6(4) cm⁻¹Antiferromagnetic nih.gov
PPN(diBrL) radical ··· radicalJ = -116(10) cm⁻¹Strong Antiferromagnetic mdpi.com

Non-Linear Optical (NLO) Properties

Derivatives of 1,2,5-thiadiazole are recognized for their potential in non-linear optical (NLO) applications, which are crucial for optoelectronic technologies. nih.gov The incorporation of the thiadiazole moiety into larger molecular structures, particularly in donor-π-acceptor (D-π-A) configurations, can lead to materials with significant NLO responses. scielo.org.mx

Theoretical studies using Density Functional Theory (DFT) have been employed to explore and predict the NLO properties of molecules containing the 1,2,5-thiadiazole unit. nih.govdntb.gov.ua These properties, such as polarizability (α) and hyperpolarizability (β and γ), are key indicators of a material's NLO potential. nih.govscielo.org.mx

In one study, a series of non-fullerene acceptor compounds based on a DTS(FBTTh2)2 core were designed, where the acceptor units were modified. nih.gov The calculations, performed at the M06/6-31G(d,p) level, showed that the designed compounds exhibited promising NLO properties. nih.gov For the best-performing designed compound (MSTD7), the calculated values were a linear polarizability ⟨α⟩ of 3.485 × 10⁻²² esu, a first hyperpolarizability (βtotal) of 13.44 × 10⁻²⁷ esu, and a second-order hyperpolarizability ⟨γ⟩ of 3.66 × 10⁻³¹ esu. nih.gov

Another investigation focused on phenoxazine-based dyes with an A-π-D-π-A structure, where different electron-deficient thiadiazole derivatives were used as the π-spacer. scielo.org.mx The introduction of these spacers significantly influenced the electronic and NLO properties. The study found a substantial increase in both polarizability and hyperpolarizability as the π-spacer was modified across a series of dyes (Dye 1 to Dye 5). scielo.org.mx This enhancement of NLO properties correlated with a reduction in the HOMO-LUMO energy gap and a red-shift in the absorption spectra. scielo.org.mx

Compound/SystemPropertyCalculated Value
MSTD7 Linear Polarizability ⟨α⟩3.485 × 10⁻²² esu nih.gov
First Hyperpolarizability (βtotal)13.44 × 10⁻²⁷ esu nih.gov
Second Hyperpolarizability ⟨γ⟩3.66 × 10⁻³¹ esu nih.gov
Phenoxazine-based Dyes Polarizability (α)Increased from 582.81 a.u (Dye 1) to 1671.79 a.u (Dye 5) scielo.org.mx
Hyperpolarizability (β)Increased from 13660.62 a.u (Dye 1) to 295926.1 a.u (Dye 5) scielo.org.mx

Research on 1,2,5 Thiadiazole 1,1 Dioxide Scaffolds in Medicinal Chemistry Mechanistic Focus

Enzyme Inhibition Studies and Mechanisms of Action

The 1,2,5-thiadiazole (B1195012) 1,1-dioxide scaffold has been a subject of significant interest in medicinal chemistry due to its versatile role in the design of various enzyme inhibitors. Its unique electronic and structural properties allow for diverse interactions with biological targets, leading to the modulation of their functions.

Serine Protease Inhibition (e.g., Human Leukocyte Elastase, Cathepsin G, Proteinase 3)

Derivatives of the 1,2,5-thiadiazolidin-3-one 1,1-dioxide scaffold have been identified as potent, time-dependent inhibitors of several chymotrypsin-like serine proteases, including human leukocyte elastase (HLE), cathepsin G (Cat G), and proteinase 3 (PR 3). nih.govnih.govnih.govwichita.edu These enzymes are implicated in a variety of inflammatory diseases, making them attractive therapeutic targets.

The inhibitory mechanism is believed to involve a sophisticated, enzyme-induced fragmentation cascade. The interaction between the inhibitor and the protease active site is thought to trigger the formation of a highly reactive N-sulfonyl imine, which acts as a Michael acceptor. nih.gov This event is followed by a reaction that leads to the creation of a stable acyl enzyme, effectively inactivating the protease. nih.gov Studies have shown that this scaffold is superior to others, like saccharin, for designing inhibitors of these types of serine proteases. nih.gov

Research has explored various derivatives to understand the structure-activity relationship (SAR). For instance, attaching different carboxylate groups to the scaffold revealed that inhibitory potency against HLE is influenced by both the pKa and the specific structure of the leaving group. nih.gov By carefully selecting the primary specificity group (P1 residue), it is possible to achieve selective inhibition of HLE over Cat G. nih.gov However, compounds that inhibit HLE have often been found to inhibit PR 3 as well, though typically less efficiently. nih.govwichita.edu The development of these inhibitors relies on exploiting the subtle differences in the S and S' subsites of these closely related enzymes. nih.govwichita.edu

Below is a table summarizing the inhibitory activity of selected 1,2,5-thiadiazolidin-3-one 1,1-dioxide derivatives against key serine proteases.

Table 1: Inhibition of Serine Proteases by 1,2,5-Thiadiazolidin-3-one 1,1-Dioxide Derivatives

Target Enzyme Inhibitor Type Mechanism of Action Key Findings References
Human Leukocyte Elastase (HLE) 1,2,5-Thiadiazolidin-3-one 1,1-dioxide based sulfonamides and carboxylates Time-dependent, mechanism-based inactivation; formation of acyl enzyme intermediate. Potent inhibition with k(inact)/K1 values as high as 4,928,300 M⁻¹s⁻¹. Potency is influenced by the leaving group's pKa and structure. nih.gov, nih.gov
Cathepsin G (Cat G) Substituted 3-oxo-1,2,5-thiadiazolidine 1,1-dioxides Time-dependent inactivation. Efficient inactivation of the enzyme. Selective inhibition over HLE can be achieved by modifying the primary specificity group. nih.gov, nih.gov, wichita.edu
Proteinase 3 (PR 3) 1,2,5-Thiadiazolidin-3-one 1,1-dioxide based carboxylates and sulfonamides Time-dependent inactivation. Compounds that inhibit HLE often inhibit PR 3, but with lower efficiency. nih.gov, wichita.edu

Inhibition of Pan-Kras

The 1,2,5-thiadiazole 1,1-dioxide scaffold has been identified in compounds that act as pan-Kras inhibitors. mdpi.comresearchgate.net RAS proteins, including the various isoforms of KRAS, are small GTPases that function as molecular switches in cell signaling. Mutations in RAS genes are among the most common drivers of human cancers, making them a critical therapeutic target. Pan-Kras inhibitors are designed to target multiple mutant forms of the KRAS protein. google.com These inhibitors often work by binding to the Switch II pocket of the RAS protein, suppressing its oncogenic signaling. theamericanjournals.com While specific mechanistic details for this compound-based pan-Kras inhibitors are still emerging, their action is part of a broader strategy to develop compounds that can overcome the challenge of specific KRAS mutations. mdpi.comresearchgate.net

Indoleamine 2,3-Dioxygenase (IDO) Inhibition

S-oxidized 1,2,5-thiadiazole 1,1-dioxides have also been noted for their potential as inhibitors of indoleamine 2,3-dioxygenase (IDO1). mdpi.comresearchgate.net IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine (B1673888) pathway. google.comnih.gov In the context of cancer, increased IDO1 activity in tumor cells and the surrounding microenvironment leads to tryptophan depletion and the accumulation of kynurenine metabolites. nih.gov This suppresses the activity of effector T-cells and promotes immune tolerance, allowing the tumor to evade the host's immune system. google.com IDO1 inhibitors are therefore a major focus in cancer immunotherapy. nih.gov

The mechanism of many small-molecule IDO1 inhibitors involves direct interaction with the heme iron in the enzyme's active site. researchgate.net The development of inhibitors based on scaffolds like 1,2,5-thiadiazole is aimed at creating potent and selective compounds to block this immunosuppressive pathway. mdpi.comresearchgate.net

Histamine (B1213489) H2-Receptor Antagonism

Derivatives of this compound have been synthesized and evaluated as a new class of histamine H2-receptor antagonists. nih.govnih.govacs.org The 3-oxo-1,2,5-thiadiazole 1,1-dioxide ring, in particular, has been utilized as a novel "urea equivalent" in these structures. nih.gov Histamine H2 receptors are found on parietal cells in the stomach lining and play a key role in stimulating gastric acid secretion. Antagonists of this receptor block the action of histamine, thereby reducing acid production, which is a key strategy for treating conditions like peptic ulcers. The synthesis of these compounds often involves reactions such as transamination to introduce side chains similar to those found in other H2 antagonists. nih.govrsc.org

Other Enzyme Targets and Their Modulation

The versatility of the this compound scaffold extends to other enzyme targets.

Tryptase: Derivatives of 1,2,5-thiadiazolidin-3-one 1,1-dioxide have been fashioned into potent, time-dependent inhibitors of human tryptase, a serine protease released from mast cells. nih.gov These inhibitors were found to be selective, showing no inhibitory activity against the neutral serine protease elastase or the cysteine protease papain. nih.gov This selectivity suggests that the scaffold can be tailored to target specific proteases by exploiting differences in their active site subsites. nih.gov

Aldose Reductase: Some research has indicated that this scaffold has been investigated for its ability to inhibit aldose reductase, an enzyme implicated in the complications of diabetes.

Investigations into Anticancer Activity Mechanisms

The thiadiazole ring system, including its 1,2,5-isomer, is a recognized scaffold in the development of anticancer agents. nih.gov The mesoionic character of thiadiazoles allows them to cross cellular membranes and interact with various biological targets. nih.gov For this compound and its derivatives, anticancer activity is believed to stem from several mechanisms, primarily centered on enzyme inhibition and the modulation of key cellular signaling pathways involved in cell proliferation and survival.

The anticancer properties of these compounds are often linked to their ability to inhibit specific enzymes that are crucial for cancer cell growth. For example, as discussed previously, the inhibition of targets like Pan-Kras and IDO1 represents a direct mechanism for anticancer action. mdpi.comresearchgate.net Furthermore, some thiadiazole derivatives have been shown to target tubulin polymerization, disrupting the cytoskeleton and arresting the cell cycle, which ultimately leads to apoptosis. nih.gov While this has been documented for thiadiazoles in general, it represents a potential mechanism for the this compound class. The antitumor effects can also be achieved by inducing apoptosis through the modulation of signaling pathways that control gene expression and cell metabolism.

Cytotoxic Effects on Cancer Cell Lines

The this compound scaffold has been incorporated into various molecular structures, leading to derivatives with notable cytotoxic effects against a range of cancer cell lines. Research has demonstrated that the specific substitution patterns on the thiadiazole ring system significantly influence the potency and selectivity of these compounds.

One area of investigation involves fused-ring systems containing the this compound moiety. For instance, phenanthro[9,10-c]-1,2,5-thiadiazole 1,1-dioxide (TDZ) has been shown to induce both cytotoxic and genotoxic effects in Chinese Hamster Ovary (CHO-K1) cells. nih.gov Studies revealed that at a concentration of 12.50 µM, TDZ caused a significant increase in chromatid-type aberrations. nih.gov Furthermore, a reduction in the proliferation rate of these cells was observed at lower concentrations. nih.gov

Another class of compounds, the 1,2,5-thiadiazolidin-3-one 1,1-dioxides, has also demonstrated significant cytotoxic potential. A notable example is the sulphanyl-bridged thiadiazolyl-saccharinate, 3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulphanyl]-1,2-benzothiazole 1,1-dioxide (MTSB). This compound has shown copper concentration-dependent toxicity against several human cancer cell lines, including hepatic (HepG2), neuroblastoma (SH-SY5), and lymphoma (U937) cell lines, while exhibiting no effect on normal cells. uc.pt

The following table summarizes the cytotoxic effects of selected this compound derivatives on various cancer cell lines.

Table 1: Cytotoxic Effects of this compound Derivatives on Cancer Cell Lines

Compound/DerivativeCancer Cell Line(s)Observed EffectsReference(s)
Phenanthro[9,10-c]-1,2,5-thiadiazole 1,1-dioxide (TDZ)Chinese Hamster Ovary (CHO-K1)Increased chromatid-type aberrations, reduced proliferation rate. nih.gov
3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulphanyl]-1,2-benzothiazole 1,1-dioxide (MTSB)Hepatic (HepG2), Neuroblastoma (SH-SY5), Lymphoma (U937)Copper concentration-dependent toxicity. uc.pt

Interaction with Biomolecules and Biochemical Pathway Modulation

The anticancer activity of this compound derivatives is rooted in their interactions with various biological macromolecules, leading to the modulation of critical biochemical pathways involved in cancer progression. The electron-withdrawing nature of the 1,1-dioxide group enhances the ability of these compounds to participate in molecular interactions.

One of the key mechanisms of action is the inhibition of enzymes crucial for cancer cell survival and proliferation. Derivatives of 1,2,5-thiadiazolidin-3-one 1,1-dioxide have been identified as potent, time-dependent inhibitors of several serine proteases. nih.govwichita.edu These include human tryptase, human leukocyte elastase (HLE), proteinase 3 (PR-3), and cathepsin G (Cat G). wichita.edu The inhibitory activity is achieved by the functionalized sulfonamide portion of the molecule interacting with the S and S' subsites of the target protease. wichita.edu

Furthermore, compounds based on the 5-phenyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide scaffold have been designed as inhibitors of protein tyrosine phosphatase-1B (PTP1B), an enzyme implicated in cancer and other diseases. iucr.orgchemicalbook.com The crystal structure of one such inhibitor revealed that the 1,2,5-thiadiazolidin-3-one 1,1-dioxide ring adopts an envelope conformation, which is crucial for its binding to the enzyme. iucr.org

Some derivatives of this compound have also been shown to interact with DNA. For example, nih.govwichita.eduthiadiazolo[3,4-f] uc.ptnih.govphenanthroline, 1,1-dioxide (tdapO2) was designed to create stable radical anions and form network structures that could interact with DNA. researchgate.net While a related 1,3,4-thiadiazole (B1197879) derivative was shown to cleave DNA in the presence of an oxidant, the specific DNA cleavage activity of the this compound scaffold requires further investigation. growingscience.com

Mechanisms of Action (e.g., enzyme inhibition, alterations in gene expression)

The mechanisms of action for this compound scaffolds in cancer therapy are multifaceted, primarily revolving around enzyme inhibition and the induction of genotoxic stress, with emerging evidence suggesting potential modulation of gene expression.

Enzyme Inhibition:

A primary and well-documented mechanism is the inhibition of key enzymes. As previously mentioned, 1,2,5-thiadiazolidin-3-one 1,1-dioxide derivatives are effective inhibitors of serine proteases and protein tyrosine phosphatase 1B (PTP1B). nih.govwichita.eduiucr.orgchemicalbook.com The inhibition of these enzymes disrupts cellular signaling pathways that are often dysregulated in cancer, leading to reduced cell proliferation and survival. The specificity of these inhibitors can be tuned by modifying the substituents on the heterocyclic scaffold, allowing for the targeting of particular proteases. nih.govwichita.edu

Alterations in Gene Expression:

While direct evidence for alterations in gene expression specifically by 1,2,5-thiadiazole 1,1-dioxides is still developing, the cytotoxic and genotoxic effects of compounds like phenanthro[9,10-c]-1,2,5-thiadiazole 1,1-dioxide (TDZ) suggest an impact on cellular pathways that regulate gene expression. nih.gov The induction of chromatid-type aberrations points to DNA damage, which can trigger DNA damage response pathways and lead to changes in the expression of genes involved in cell cycle arrest, apoptosis, and DNA repair. nih.gov For instance, the anticancer activity of some thiadiazole derivatives has been linked to the induction of apoptosis through the upregulation of caspase-3 and caspase-8, and alterations in the expression of cell cycle regulatory genes like CDK6. nih.gov However, these findings are for the broader class of thiadiazoles, and more specific research on the 1,1-dioxide derivatives is needed.

Table 2: Mechanistic Insights into the Anticancer Activity of this compound Derivatives

Compound/DerivativeMechanism of ActionTarget(s)Reference(s)
1,2,5-Thiadiazolidin-3-one 1,1-dioxide derivativesEnzyme Inhibition (Time-dependent)Human tryptase, HLE, PR-3, Cat G nih.govwichita.edu
5-Phenyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide derivativesEnzyme InhibitionProtein tyrosine phosphatase-1B (PTP1B) iucr.orgchemicalbook.com
Phenanthro[9,10-c]-1,2,5-thiadiazole 1,1-dioxide (TDZ)GenotoxicityDNA (inferred) nih.gov

Antimicrobial Activity Research Mechanisms

The this compound scaffold has been explored for its potential antimicrobial properties, with studies indicating activity against both bacteria and fungi.

Antibacterial Efficacy and Modes of Action

Derivatives of 1,2,5-thiadiazolidine 1,1-dioxide have demonstrated antibacterial activity. A study on N,N'-substituted 1,2,5-thiadiazolidine 1,1-dioxides reported their evaluation against several strains of Gram-positive and Gram-negative bacteria. derpharmachemica.comnih.govresearchgate.net Specifically, some of these newly synthesized compounds were tested for their efficacy against Staphylococcus aureus and Escherichia coli. researchgate.net

The proposed mechanism for the antibacterial action of these compounds is linked to the structural similarity of the sulfamide (B24259) functional group within the 1,2,5-thiadiazolidine 1,1-dioxide ring to the urea (B33335) group, which is present in many biologically active molecules. researchgate.net A related six-membered ring system, taurolidine (B130013) (a 1,2,4-thiadiazinane 1,1-dioxide derivative), exhibits broad-spectrum antibacterial activity by irreversibly binding to the microbial cell wall, leading to a loss of integrity and cell death. nih.gov While this is a different ring system, it suggests a potential mechanism for the five-membered ring analogues. Furthermore, the antibacterial activity of some thiadiazole derivatives is attributed to their ability to disrupt bacterial cell membranes and inhibit essential cellular processes.

Antifungal Efficacy and Modes of Action

The investigation into the antifungal properties of this compound derivatives is an emerging area. While specific studies focusing solely on the antifungal efficacy of this scaffold are limited, the broad-spectrum antimicrobial activity of related compounds suggests potential in this area. For example, taurolidine, a 1,2,4-thiadiazinane 1,1-dioxide, has shown activity against certain strains of fungi, with its mechanism also attributed to the disruption of the cell wall. nih.gov This provides a basis for exploring the antifungal potential of 5-membered this compound rings.

Antiparasitic Activity Investigations and Mechanisms

Research into the antiparasitic activity of this compound scaffolds has shown promising results, particularly against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease.

Studies on 1,2,5-thiadiazinane 1,1-dioxide derivatives, a six-membered ring analogue, have demonstrated significant trypanocidal activity at low concentrations (10 μg/mL). This suggests that the sulfamide moiety within this heterocyclic system is a key pharmacophore for antiparasitic action.

While the precise mechanism for this compound derivatives is still under investigation, insights can be drawn from other heterocyclic compounds with anti-trypanosomal activity. For instance, the antiproliferative effects of some triazole-based compounds against T. cruzi are due to the inhibition of the parasite's sterol C-14 alpha-demethylase. nih.gov This enzyme is crucial for the synthesis of endogenous sterols necessary for the parasite's cell membrane integrity. The inhibition leads to the accumulation of toxic methylated sterols, ultimately killing the parasite. nih.gov Given the structural and electronic properties of the this compound scaffold, it is plausible that its derivatives could also interfere with essential enzymatic pathways in parasites, such as sterol biosynthesis.

Antileishmanial Properties

Thiadiazole scaffolds, as a broad class of five-membered heterocyclic compounds, are recognized for their versatile biological activities, including antiparasitic properties. nih.govcore.ac.uk Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health issue, and the development of new, effective, and safe antileishmanial agents is a critical research area. nih.govmdpi.com

While various isomers of thiadiazole have been explored for their antileishmanial activity, much of the research has concentrated on the 1,3,4-thiadiazole core. nih.govmdpi.commui.ac.ir For instance, derivatives of 1,3,4-thiadiazole have been reported to exhibit promising activity against both the promastigote and amastigote forms of Leishmania major. mui.ac.ir Some proposed mechanisms for the antileishmanial effects of thiadiazole derivatives include the inhibition of essential parasitic enzymes, such as topoisomerase IB, thereby disrupting DNA replication and repair. nih.gov

However, specific mechanistic studies focusing exclusively on the this compound scaffold for antileishmanial activity are not extensively documented in the current body of literature. Although the broader family of 1,2,5-thiadiazoles is acknowledged for its biological significance, dedicated research into the 1,1-dioxide derivatives against Leishmania species appears to be a less explored area, representing a potential avenue for future drug discovery efforts.

Antimalarial Properties

Malaria, another severe parasitic disease caused by Plasmodium species, necessitates the continuous search for novel therapeutic agents to combat the emergence of drug-resistant strains. nih.gov Heterocyclic compounds, including thiadiazoles, have been a focal point in the development of new antimalarial drugs. nih.govmdpi.com The thiadiazole nucleus is considered a "privileged scaffold" due to its presence in numerous biologically active compounds and its favorable physicochemical properties, such as enhanced lipophilicity, which can improve bioavailability. nih.gov

Research into the antimalarial properties of thiadiazoles has revealed promising activity. For example, certain 1,3,4-thiadiazole-2-sulfonamide (B11770387) derivatives have demonstrated inhibitory activity against carbonic anhydrase, an enzyme present in Plasmodium falciparum. nih.gov Additionally, some thiazole (B1198619) derivatives, a related class of sulfur- and nitrogen-containing heterocycles, have been investigated for their antimalarial potential. mdpi.com

Despite the interest in thiadiazoles for antimalarial drug discovery, there is limited specific research available on the mechanistic action of this compound derivatives against Plasmodium species. While the structural features of the this compound core suggest potential for biological activity, its application and mechanism of action in the context of malaria are yet to be thoroughly investigated.

DNA Interactions: Binding and Cleavage Studies

The interaction of small molecules with DNA is a fundamental mechanism for many therapeutic agents, particularly in the development of anticancer and antimicrobial drugs. sciepub.com These interactions can occur through various modes, including intercalation between base pairs, binding within the major or minor grooves, or covalent alkylation, which can lead to the inhibition of DNA replication and transcription or induce DNA damage. sciepub.com Some molecules can also facilitate the cleavage of the phosphodiester backbone of DNA, either through hydrolytic or oxidative pathways. sciepub.comgrowingscience.com

The 1,2,5-thiadiazole scaffold has been investigated for its potential to interact with and cleave DNA. In a notable study, a specific 1,2,5-thiadiazole derivative, the maleate (B1232345) salt of 2-((2-hydroxy-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propyl)amino)-2-methylpropan-1-ol (TML-Hydroxy), was synthesized and evaluated for its DNA cleavage ability. nih.gov

The study demonstrated that this compound has a modest potential for DNA cleavage. nih.gov This finding is significant as it suggests that the 1,2,5-thiadiazole nucleus can be a viable scaffold for designing agents that target DNA. The mechanism of cleavage for some thiadiazole derivatives has been suggested to be oxidative, often requiring the presence of an oxidizing agent like hydrogen peroxide to convert supercoiled DNA into a nicked or open circular form. growingscience.com

The ability of the 1,2,5-thiadiazole scaffold to serve as a platform for DNA-interacting agents opens up possibilities for its development in therapeutic areas where DNA is a key target.

Interactive Data Table: DNA Cleavage Potential of a 1,2,5-Thiadiazole Derivative

Compound NameStructureKey FindingsReference
2-((2-hydroxy-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propyl)amino)-2-methylpropan-1-ol maleate salt (TML-Hydroxy)Showed a limited but definite potential for DNA cleavage in in-vitro studies. nih.gov nih.gov

Future Research Directions and Emerging Areas for 1,2,5 Thiadiazole 1,1 Dioxide Chemistry

Exploration of Novel Synthetic Pathways and Methodologies

Current synthetic strategies for creating 1,2,5-thiadiazole (B1195012) 1,1-dioxides are somewhat limited, presenting a significant opportunity for future research. The primary methods involve the condensation of 1,2-diketones with sulfamide (B24259) and the oxidation of pre-existing 1,2,5-thiadiazoles or their 1-oxides. mdpi.comresearchgate.net While effective, these routes can be restrictive. For instance, the condensation with cyanogen (B1215507) primarily yields the parent 1,2,5-thiadiazole 1,1-dioxide, which then requires further functionalization. mdpi.com

Future work will likely concentrate on discovering more versatile and efficient synthetic pathways. This includes exploring novel ring-contraction reactions, such as the recently discovered acid- and/or heat-mediated transformation of 4H-1,2,6-thiadiazines into 1,2,5-thiadiazoles. mdpi.com Another promising avenue is the development of milder and more practical oxidation methods to access the S-oxidized scaffolds, which are known to be highly electrophilic and can be thermally unstable. chemrxiv.orgnih.govacs.org The development of photochemical methods, such as the visible-light-mediated conversion of 1,2,6-thiadiazines to 1,2,5-thiadiazole 1-oxides, offers a potential route to these challenging structures under ambient conditions. chemrxiv.orgnih.govacs.org

Furthermore, there is a need for synthetic methods that allow for greater control over substituent patterns on the thiadiazole ring, enabling the fine-tuning of the molecule's electronic and physical properties for specific applications.

Development of Advanced Computational Models for Reactivity and Property Prediction

Computational chemistry is set to play an increasingly vital role in advancing our understanding of 1,2,5-thiadiazole 1,1-dioxides. Theoretical methodologies are already being used to describe the electronic structure and properties of these compounds. researchgate.netnih.gov Future research will likely focus on developing more sophisticated computational models to predict their reactivity and physical properties with greater accuracy.

These advanced models could be employed to:

Predict Reaction Outcomes: Simulate potential synthetic pathways and predict the feasibility and outcomes of new reactions, thereby guiding experimental efforts.

Understand Reaction Mechanisms: Elucidate the mechanisms of known and novel reactions, such as the ring-opening metathesis observed in some thiadiazole derivatives. nih.gov

Tune Physicochemical Properties: Predict how different substituents will affect the electronic properties, such as the LUMO energy, which is crucial for applications in organic electronics. The sulfone group in the saturated 1,2,5-thiadiazinane 1,1-dioxide, for example, has been shown to lower the LUMO energy compared to its unsaturated counterpart, enhancing its electron-accepting capacity.

Design Molecules with Desired Characteristics: Computationally screen virtual libraries of this compound derivatives to identify candidates with specific properties for targeted applications.

Density Functional Theory (DFT) calculations have already been used to study the stability and electronic properties of related thiadiazole-sulfonamide systems, and similar approaches will be invaluable for the 1,1-dioxide derivatives. nih.gov

Expansion into Novel Materials Science Applications

The unique properties of 1,2,5-thiadiazole 1,1-dioxides make them highly promising for a range of materials science applications. nih.gov Their strong electron-accepting character, a consequence of the electron-withdrawing sulfone group, makes them excellent candidates for n-type organic semiconductors. researchgate.net The planarity and rigidity of the heterocyclic ring can also contribute to improved mechanical properties and crystallinity in materials. researchgate.net

Future research in this area is expected to explore:

Organic Electronics: The development of novel organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and photovoltaic devices incorporating this compound units.

Conductive Materials: The synthesis and characterization of stable radical anion species of these compounds, which show potential for use in molecular magnets and conductive materials. The ability of their radical anions to form multidimensional crystal networks through intermolecular interactions opens up possibilities for creating materials with tailored magnetic and electronic behaviors.

Functional Molecular Materials: The design of switchable materials where the properties can be altered by external stimuli. mdpi.com The radical-anion salts of mdpi.comnih.govpharmedicopublishers.comthiadiazolo[3,4-f] mdpi.commdpi.comphenanthroline 1,1-dioxide, for instance, exhibit versatile magnetic properties. acs.org

Corrosion Inhibitors: The application of derivatives like phenanthro[9,10-c]-1,2,5-thiadiazole 1,1-dioxide as non-toxic corrosion inhibitors. researchgate.net

Targeted Therapeutic Design based on Mechanistic Understanding

The 1,2,5-thiadiazole scaffold is a privileged motif in medicinal chemistry, with derivatives showing a wide range of biological activities. pharmedicopublishers.comresearchgate.net The 1,1-dioxide counterparts are also gaining attention for their therapeutic potential. For example, they have been investigated as inhibitors of β-amyloid precursor protein cleaving enzyme (BACE1) for Alzheimer's disease treatment, as antibacterial agents, and as histamine (B1213489) H2-receptor antagonists. mdpi.comnih.gov

Future research will focus on a more rational and targeted approach to drug design, based on a deeper mechanistic understanding of how these compounds interact with biological targets. Key areas of investigation will include:

Enzyme Inhibition: Designing potent and selective inhibitors for specific enzymes implicated in disease. For instance, some derivatives act as pan-Kras and indoleamine 2,3-dioxygenase inhibitors. mdpi.com

Receptor Binding: Understanding the structure-activity relationships that govern the binding of 1,2,5-thiadiazole 1,1-dioxides to receptors, such as the CXC- and CC-chemokine receptors in cancer treatment. researchgate.net

Radiotracers for Imaging: Developing novel radiolabeled derivatives, like ¹¹C-labeled tracers, for use in positron emission tomography (PET) to visualize and study biological processes in vivo. researchgate.net

Covalent Inhibitors: Exploring the potential of these compounds to act as covalent inhibitors, where the thiadiazole ring could act as a "warhead" that covalently modifies the target protein. nih.gov

Integration of this compound in Multifunctional Systems

A particularly exciting future direction is the integration of the this compound core into multifunctional systems. This involves creating hybrid molecules that combine the unique properties of the thiadiazole dioxide with other functional moieties to achieve synergistic effects. pharmedicopublishers.com

Examples of such systems could include:

Multitarget-Directed Ligands: Designing molecules that can simultaneously interact with multiple biological targets, which could be beneficial for treating complex diseases. pharmedicopublishers.com

Photo-switchable Bioactive Compounds: Combining the thiadiazole dioxide with a photoswitchable unit to create compounds whose biological activity can be controlled with light.

Sensing and Imaging Agents: Developing molecules that can both bind to a specific analyte and provide a detectable signal, for use in diagnostics and bioimaging.

Hybrid Materials: Incorporating the this compound unit into polymers or metal-organic frameworks to create materials with combined electronic, magnetic, and porous properties. The use of mdpi.comnih.govpharmedicopublishers.comthiadiazolo[3,4-f] mdpi.commdpi.comphenanthroline 2,2-dioxide as a building block for mixed organic-inorganic materials is an example of this approach. mdpi.com

The continued exploration of these emerging areas promises to unlock the full potential of this compound chemistry, leading to significant advancements in medicine, materials science, and beyond.

Q & A

Q. How can structural characterization of this compound derivatives be systematically approached?

Q. Table 1. Electrochemical Reduction Potentials of Selected Derivatives

Compound (CCDC Ref.)E₁/₂ (V vs. Ag/Ag⁺)π-System Type
3,4-Diphenyl (1231843)−0.85Separated
Phenanthro[9,10-c] (1179881)−0.62Connected
Acenaphtho[1,2-c] (1179882)−0.71Fused
Source:

Q. Table 2. Stability of Radical Anions in Aprotic Solvents

Compound (CCDC Ref.)Half-life (h)Reactivity with O₂/H₂O
Phenanthro[9,10-c] (1179881)>24No reaction
3,4-Di(naphthalen-1-yl) (972953)12Slow hydrolysis
Source:

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